Product packaging for Xanthohumol(Cat. No.:)

Xanthohumol

Cat. No.: B8051092
M. Wt: 354.4 g/mol
InChI Key: ORXQGKIUCDPEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xanthohumol is a prenylated chalcone predominantly isolated from the female inflorescences of the hop plant (Humulus lupulus L.). It has garnered significant scientific interest due to its broad spectrum of biological activities and potential health benefits. Its primary research value lies in its multifaceted mechanism of action, particularly its potent antioxidant and anti-inflammatory properties. This compound is recognized for its ability to modulate several key signaling pathways; it activates the Nrf2 pathway, a master regulator of antioxidant response, while concurrently inhibiting the NF-κB pathway, a central mediator of inflammation (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7070720/). This dual action underpins its investigation in models of oxidative stress and chronic inflammatory diseases. Furthermore, this compound exhibits promising chemopreventive and anticancer activities across various cell lines, including breast, prostate, and colon cancers. Its proposed anticancer mechanisms include the induction of cell cycle arrest, the promotion of apoptosis (programmed cell death), and the inhibition of metastasis (source: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.7b00839). Beyond oncology, research explores its potential in metabolic syndrome, as it may influence lipid and glucose homeostasis, and in neuroprotection, where its anti-inflammatory effects are investigated for conditions like Alzheimer's disease. This compound is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B8051092 Xanthohumol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQGKIUCDPEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117926
Record name 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-83-5
Record name 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Engineering of Xanthohumol

Endogenous Biosynthetic Pathways of Xanthohumol (B1683332) in Humulus lupulus

The primary site of this compound biosynthesis within the hop plant is the glandular trichomes, also known as lupulin glands, located on the hop cones. wikipedia.orgnih.govnih.gov The biosynthetic route to this compound involves contributions from the phenylpropanoid pathway and the introduction of a prenyl moiety. wikipedia.orgnih.gov

Phenylpropanoid Pathway Involvement

The biosynthesis initiates with the aromatic amino acid L-phenylalanine, a central precursor in the phenylpropanoid pathway. wikipedia.orgproquest.com L-phenylalanine undergoes deamination catalyzed by phenylalanine ammonia (B1221849) lyase (PAL) to produce cinnamic acid. wikipedia.org Subsequent enzymatic steps, including hydroxylation by cinnamate-4-hydroxylase (C4H) and ligation to coenzyme A (CoA) by 4-coumarate-CoA ligase (4CL), convert cinnamic acid into p-coumaroyl-CoA. wikipedia.orgproquest.comtum.de This activated form of p-coumaric acid serves as a crucial starter unit for the subsequent steps in this compound synthesis.

Genetic and Environmental Regulation of this compound Biosynthesis

The spatial distribution of this compound biosynthesis is linked to the expression patterns of the genes encoding the relevant enzymes. High expression levels of genes like OMT1 in lupulin glands are consistent with the accumulation of this compound in these specialized structures. nih.gov OMT1 transcripts are most abundant in lupulin glands but are also detected in hop cones at different developmental stages. nih.gov Beyond genetic control, environmental factors can significantly influence the concentration of this compound in hops, as hop cultivation is sensitive to environmental conditions.

Heterologous Biosynthesis of this compound in Microbial Systems

The relatively low natural abundance of this compound in hops and the associated costs and complexities of its extraction and purification have driven research into alternative production methods, particularly heterologous biosynthesis in microbial hosts. exlibrisgroup.comresearchgate.netnih.govresearchgate.net Microbial systems offer a potentially more sustainable and economically viable route for this compound production. exlibrisgroup.comresearchgate.netnih.govresearchgate.net

De Novo Biosynthesis in Saccharomyces cerevisiae

Saccharomyces cerevisiae, a widely used industrial microorganism, has been successfully engineered for the de novo biosynthesis of this compound from simple carbon sources like glucose. exlibrisgroup.comresearchgate.netnih.govresearchgate.net This process necessitates the introduction and coordination of multiple enzymatic steps and metabolic pathways within the yeast cell. exlibrisgroup.comresearchgate.net The engineered pathway typically involves integrating modules from the aromatic amino acid pathway, the malonyl-CoA pathway, and the mevalonate (B85504) (MVA) pathway to ensure the supply of essential precursors. researchgate.net Demethylthis compound (DMX) serves as a key intermediate in this engineered pathway, undergoing subsequent methylation to yield this compound. researchgate.net

Metabolic Engineering Strategies for Enhanced Production

Extensive metabolic engineering strategies have been applied to optimize and enhance this compound production in microbial platforms such as S. cerevisiae. These strategies include fine-tuning the balance between competing metabolic pathways, engineering the prenyltransferase enzymes, increasing the supply of precursor molecules, constructing enzyme fusions to improve pathway efficiency, and compartmentalizing pathways through peroxisomal engineering. exlibrisgroup.comresearchgate.net

Studies have identified prenylation as a significant bottleneck in the heterologous biosynthesis of demethylthis compound. exlibrisgroup.comresearchgate.net To address this limitation, researchers have developed specific metabolic engineering approaches aimed at increasing the intracellular availability of DMAPP, the prenyl group donor, and improving the catalytic efficiency of the prenylation reaction. exlibrisgroup.comresearchgate.net

Through the implementation of these systematic engineering strategies, notable increases in the production of demethylthis compound have been achieved. For example, one study reported an 83-fold enhancement in demethylthis compound production, reaching a concentration of 4 mg/L, in an engineered yeast strain. researchgate.net Subsequent introduction and expression of the gene encoding the final methylation step enabled the production of this compound at concentrations of 142 µg/L from glucose in shake flask cultures. These findings highlight the potential of engineered yeast as a platform for the sustainable production of this compound and demonstrate the effectiveness of metabolic engineering in optimizing complex biosynthetic pathways for natural products. exlibrisgroup.comresearchgate.netnih.gov

Mechanisms of Action of Xanthohumol at the Molecular and Cellular Level

Antioxidant Mechanisms

Xanthohumol (B1683332) exhibits strong antioxidant properties, which are crucial for neutralizing reactive species and protecting cells from oxidative damage. mdpi.comresearchgate.netresearchgate.net This activity is largely attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals. mdpi.comresearchgate.netresearchgate.net

Reactive Oxygen Species (ROS) Neutralization and Scavenging

This compound effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. mdpi.comresearchgate.netresearchgate.net It can neutralize various free radicals, including hydroxyl and peroxyl radicals, and inhibit the formation of superoxide (B77818) anion radicals and nitric oxide. aacrjournals.orgscielo.brscielo.br This direct scavenging ability prevents cellular damage caused by these highly reactive molecules. mdpi.comresearchgate.net

Modulation of Cellular Redox State and Transition Metal Chelation

Beyond direct radical scavenging, this compound also modulates the cellular redox state. mdpi.comresearchgate.net It can chelate transition metals, such as iron and copper, which are known to catalyze oxidative reactions and enhance ROS production. mdpi.comresearchgate.netnih.govnih.gov By binding to these metal ions, this compound inhibits their participation in Fenton-like reactions, thus reducing oxidative damage. mdpi.comresearchgate.netnih.gov This chelation contributes to its protective role against oxidative stress. mdpi.comresearchgate.net

Activation of Endogenous Antioxidant Response Pathways (e.g., Nrf2/ARE Pathway)

A significant mechanism by which this compound exerts its antioxidant effects is through the activation of endogenous antioxidant defense pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.comnih.govresearchgate.netnih.govbioactivetech.plnih.govoup.com Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to ARE sequences in the promoter regions of target genes. nih.govresearchgate.net This binding initiates the transcription of various antioxidant and cytoprotective enzymes, such as superoxide dismutase (SOD), catalase, glutathione (B108866) peroxidase (GPx), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comnih.govresearchgate.netscielo.brbioactivetech.plnih.govoup.com Activation of the Nrf2/ARE pathway by this compound enhances the cellular capacity to counteract oxidative stress and protect against oxidative damage. mdpi.comnih.govbioactivetech.plnih.govoup.com Studies have shown that this compound increases the expression of Nrf2-activated genes like Ho-1, Nqo-1, and Gclc (encoding the catalytic subunit of glutamate-cysteine ligase, involved in glutathione synthesis) in various cell types. bioactivetech.ploup.comresearchgate.net

Research findings illustrating this compound's effect on Nrf2-regulated genes are summarized in the table below:

GeneEnzymeEffect of this compoundReference
Ho-1Heme Oxygenase-1Increased expression nih.govbioactivetech.plnih.govoup.com
Nqo-1NAD(P)H quinone oxidoreductase 1Increased expression bioactivetech.plnih.govoup.com
GclcGlutamate-cysteine ligase catalytic subunitIncreased expression researchgate.net
SOD1Superoxide Dismutase 1Increased expression scielo.brscielo.broup.com
GPx1Glutathione Peroxidase 1Increased expression scielo.brscielo.brnih.govnih.gov

Anti-inflammatory Mechanisms

This compound possesses significant anti-inflammatory properties mediated through the modulation of various signaling pathways and inflammatory mediators. researchgate.netnih.govsci-rad.comnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

The effect of this compound on the production of pro-inflammatory cytokines has been observed in several studies:

CytokineEffect of this compoundCell Model / StimulusReference
TNF-αInhibited productionLPS-stimulated cells researchgate.netresearchgate.netsci-rad.comnih.govebiohippo.comresearchgate.net
IL-1βInhibited productionLPS-stimulated cells, IL-1β-treated chondrocytes researchgate.netsci-rad.comnih.govebiohippo.comresearchgate.net
IL-6Inhibited productionLPS-stimulated cells researchgate.netsci-rad.comnih.govebiohippo.comresearchgate.netnih.gov
IL-8Inhibited productionLPS-stimulated cells sci-rad.comresearchgate.net

This compound may suppress LPS-induced Toll-like receptor 4 (TLR4) activation, partly by interfering with LPS binding to the TLR4 coreceptor myeloid differentiation protein-2 (MD-2). nih.govdovepress.com Additionally, this compound has been shown to downregulate cellular TLR4 protein content. nih.gov

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Nitric Oxide)

This compound also modulates the activity and production of other key inflammatory mediators, including cyclooxygenase enzymes (COX-1 and COX-2) and nitric oxide (NO). researchgate.netresearchgate.netaacrjournals.orgnih.govsci-rad.comnih.gov COX enzymes are involved in the synthesis of prostaglandins, which are potent mediators of inflammation. biorxiv.orgwikipedia.org this compound has been shown to inhibit the activity of both COX-1 and COX-2. researchgate.netaacrjournals.orgnih.gov Furthermore, this compound inhibits the production of nitric oxide, a molecule involved in inflammatory processes, by suppressing the expression of inducible nitric oxide synthase (iNOS). aacrjournals.orgscielo.brscielo.brnih.govsci-rad.comnih.gov

The impact of this compound on inflammatory mediators is summarized below:

MediatorEnzyme InvolvedEffect of this compoundReference
ProstaglandinsCOX-1, COX-2Inhibited synthesis researchgate.netaacrjournals.orgnih.gov
Nitric Oxide (NO)Inducible NOS (iNOS)Inhibited production aacrjournals.orgscielo.brscielo.brnih.govsci-rad.comnih.gov

Suppression of Nuclear Factor-kappa B (NF-κB) Activation

Research indicates that this compound is a potent inhibitor of NF-κB activation. researchgate.net NF-κB is a crucial transcription factor involved in regulating the expression of genes related to inflammation, cell proliferation, and survival. researchgate.net By suppressing NF-κB, this compound can interfere with these processes. Studies have shown that this compound can prevent the nuclear translocation of the NF-κB p65 subunit, which is essential for its activity. researchgate.net Furthermore, it has been observed to suppress the expression of NF-κB-regulated genes, including those promoting proliferation (like cyclin D1 and c-Myc) and inhibiting apoptosis (like Bcl-xL, XIAP, cIAP1, and cIAP2). researchgate.net This suppression of anti-apoptotic proteins contributes to the pro-apoptotic effects of this compound. researchgate.net The mechanism may involve a direct interaction of this compound's unsaturated ketone moiety with cysteine residues of IκB kinase (IKK) and the p65 subunit of NF-κB. researchgate.netacs.org Inhibition of NF-κB activation by this compound has been demonstrated in various cell types, including hepatic stellate cells, Huh7 human liver cancer cells, and activated lymphocytes. researchgate.netacs.org

Pro-apoptotic Mechanisms

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govfrontiersin.orgnih.govmdpi.comspandidos-publications.com This is considered a primary mode of its anti-tumor activity. nih.gov

A key aspect of this compound-induced apoptosis is the activation of the caspase cascade. Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. nih.gov Studies have consistently shown that this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 and caspase-7. frontiersin.orgnih.govspandidos-publications.comijbs.comiiarjournals.org This activation has been observed in various cancer cell types, including prostate cancer cells, colorectal cancer cells, and laryngeal squamous cell carcinoma cells. nih.govspandidos-publications.comijbs.comiiarjournals.org The activation of caspase-8 suggests involvement of the death receptor-mediated (extrinsic) pathway, while the activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) pathway. nih.goviiarjournals.org

This compound modulates the expression of proteins belonging to the Bcl-2 family, which are critical regulators of the mitochondrial apoptotic pathway. researchgate.netmdpi.com It typically leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.netfrontiersin.orgnih.govmdpi.comspandidos-publications.comfrontiersin.orgspandidos-publications.com The increased Bax/Bcl-2 ratio favors the induction of apoptosis. mdpi.com Additionally, this compound has been shown to downregulate the expression of other anti-apoptotic proteins, such as survivin and XIAP. frontiersin.orgnih.govmdpi.comspandidos-publications.comoncotarget.com This modulation of the balance between pro- and anti-apoptotic proteins is a significant mechanism by which this compound promotes cell death. nih.govspandidos-publications.comiiarjournals.org

This compound induces mitochondrial dysfunction, which is a critical event in the intrinsic apoptotic pathway. nih.govmdpi.comijbs.comspandidos-publications.com This dysfunction is characterized by a loss of mitochondrial membrane potential (mitochondrial depolarization) and the release of cytochrome c from the mitochondria into the cytosol. nih.govijbs.comiiarjournals.orgfrontiersin.orgspandidos-publications.com Cytochrome c release is a key step in the formation of the apoptosome, a protein complex that activates caspase-9 and subsequently the downstream caspase cascade. nih.govmdpi.comfrontiersin.org this compound's ability to induce mitochondrial dysfunction and cytochrome c release has been observed in various cancer cell lines, contributing significantly to its pro-apoptotic effects. nih.govijbs.comiiarjournals.orgfrontiersin.orgspandidos-publications.comspandidos-publications.com

Some studies suggest that this compound can enhance the expression of death receptors, particularly Death Receptor 5 (DR5). plos.orgmdpi.complos.org Death receptors are cell surface proteins that, upon binding to their specific ligands (like TRAIL), can trigger the extrinsic apoptotic pathway. plos.org Increased expression of DR5 can sensitize cancer cells to TRAIL-induced apoptosis. plos.orgmdpi.com Research in neuroblastoma cells, for instance, has shown that this compound treatment increases both the mRNA and protein levels of DR5, leading to enhanced apoptosis when combined with TRAIL. plos.orgplos.org This indicates that modulating death receptor expression is another mechanism by which this compound promotes apoptosis. plos.orgmdpi.com

Induction of Mitochondrial Dysfunction (e.g., Mitochondrial Depolarization, Cytochrome c Release)

Anti-proliferative and Cell Cycle Modulatory Mechanisms

Beyond inducing apoptosis, this compound also inhibits cancer cell proliferation by modulating the cell cycle. aacrjournals.orgfrontiersin.orgspandidos-publications.comfrontiersin.orgoncotarget.com The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer.

This compound has been shown to induce cell cycle arrest at specific phases, such as the S phase or G1 phase, depending on the cell type and concentration. aacrjournals.orgfrontiersin.orgfrontiersin.org By arresting the cell cycle, this compound prevents cancer cells from dividing and multiplying. This is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgfrontiersin.orgoncotarget.com For example, this compound has been reported to reduce the expression of cyclin D1. frontiersin.orgfrontiersin.orgoncotarget.complos.org Additionally, its anti-proliferative effects can be linked to the inhibition of signaling pathways that promote cell growth and division, such as the Akt/mTOR pathway and the Notch1 pathway. frontiersin.orgnih.govoncotarget.commdpi.comnih.govmdpi.com By interfering with these pathways and modulating cell cycle regulators, this compound effectively inhibits the proliferation of cancer cells. aacrjournals.orgfrontiersin.orgspandidos-publications.comfrontiersin.orgoncotarget.com

Cell Cycle Arrest Induction

This compound has been shown to induce cell cycle arrest in various cancer cell lines. This arrest typically occurs at specific checkpoints within the cell cycle, preventing uncontrolled cell division. For instance, studies have demonstrated that this compound can induce cell cycle arrest in the G1 phase. mdpi.comresearchgate.net This G1 phase arrest has been observed in human acute myeloid leukemia HL-60 cells, where this compound treatment inhibited cell proliferation. researchgate.net In human lung carcinoma cells, this compound was also found to be a strong chemotherapeutic agent by arresting the cell cycle at the G1 phase. mdpi.com In hepatocellular carcinoma cells, this compound and its derivatives have shown potential anticancer effects through the induction of cell cycle arrest at the G0/G1 phase. mdpi.com However, the specific phase of arrest can vary depending on the cell type and concentration of this compound used. For example, in human colon carcinoma HT-29 cells, this compound treatment led to arrest at the G2/M phase of the cell cycle, accompanied by a decrease in cyclin B1 expression. semanticscholar.org

Inhibition of DNA Synthesis

Inhibition of DNA synthesis is another mechanism by which this compound can exert its antiproliferative effects. By interfering with the process of DNA replication, this compound can prevent cells from dividing and proliferating. This inhibitory effect on DNA synthesis has been reported as one of the antiproliferative mechanisms of this compound to prevent carcinogenesis in the progression phase. aacrjournals.orgnih.govcancer.gov Studies have shown that this compound can inhibit the incorporation of thymidine (B127349) into newly synthesized DNA in cancer cells. aacrjournals.org

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of solid tumors. This compound has demonstrated anti-angiogenic properties by interfering with several key steps in this process. nih.govmdpi.comresearchgate.net

Inhibition of Angiogenic Factor Production

This compound can inhibit the production of angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for stimulating blood vessel formation. nih.govnih.gov Studies in pancreatic cancer cells have shown that this compound significantly suppressed the expression and secretion of VEGF in a concentration-dependent manner. nih.gov This downregulation of VEGF is considered a mechanism by which this compound affects cancer-induced angiogenesis. nih.gov

Blockage of Signaling Pathways in Endothelial Cells

This compound interferes with signaling pathways in endothelial cells, which are the building blocks of blood vessels. Mechanisms for its inhibition of angiogenesis are related to the blockage of pathways such as nuclear factor-κB (NF-κB) and Akt pathways in endothelial cells. nih.govmdpi.comresearchgate.net this compound treatment of endothelial cells has been shown to activate AMPK, which in turn inhibits eNOS activation. nih.govresearchgate.net In parallel, this compound can inhibit AKT phosphorylation, suggesting autonomous signaling pathways are affected. nih.govresearchgate.net this compound can counteract the effects of inflammatory mediators like TNF-α on endothelial cells, mainly through the NF-κB pathway. researchgate.net

Anti-migratory and Anti-invasive Mechanisms

Cell migration and invasion are crucial steps in tumor metastasis and other pathological processes like neointima formation. This compound has been shown to suppress these cellular movements. researchgate.netnih.govebiohippo.combeilstein-journals.org

Suppression of Cell Migration

This compound can suppress the migration of various cell types, including vascular smooth muscle cells (VSMCs) and cancer cells. researchgate.netnih.govebiohippo.combeilstein-journals.org In vitro studies have demonstrated that this compound potently suppresses PDGF-BB-induced VSMC migration. nih.gov This activity suggests a potential therapeutic application to counteract vascular proliferative diseases. nih.gov this compound also inhibits the migration and invasion capabilities of endothelial cells. researchgate.netresearchgate.netresearchgate.net Furthermore, this compound has been shown to inhibit the migration and invasion of various cancer cell types, including breast carcinoma, leukemia, and melanoma cells. mdpi.commdpi.com The mechanisms involved can include the downregulation of proteins like FAK and MMP-2 expression in cancer cells. frontiersin.org this compound may also decrease the expression of C-X-C chemokine receptor 4 (CXCR4), which is involved in cancer cell invasion. cancer.gov

Table 1: Summary of this compound's Mechanisms of Action

MechanismCellular Process AffectedExamples of Cellular Targets/Pathways
Cell Cycle Arrest InductionCell ProliferationG1 phase, G0/G1 phase, G2/M phase; Regulation of cyclins (e.g., cyclin B1, cyclin D1), p53, p21. frontiersin.orgmdpi.comresearchgate.netsemanticscholar.orgotago.ac.nz
Inhibition of DNA SynthesisCell ProliferationInterference with DNA replication, inhibition of thymidine incorporation. aacrjournals.orgnih.govcancer.gov
Anti-angiogenic MechanismsBlood Vessel FormationInhibition of VEGF and IL-8 production; Blockage of NF-κB, Akt, AMPK, eNOS signaling pathways in endothelial cells. nih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net
Anti-migratory and Anti-invasive MechanismsCell Movement and Tissue InfiltrationSuppression of migration in VSMCs and cancer cells; Inhibition of invasion; Downregulation of FAK, MMP-2, CXCR4; Modulation of epithelial-to-mesenchymal transition markers. frontiersin.orgcancer.govmdpi.comresearchgate.netnih.govresearchgate.netebiohippo.combeilstein-journals.orgnih.govmdpi.com

Mechanisms of Action on Drug Resistance in Cellular Models

This compound has demonstrated the ability to counteract drug resistance in various cancer cell lines through several molecular and cellular mechanisms. These mechanisms primarily involve the modulation of drug efflux transporters, the sensitization of cancer cells to chemotherapy, and the reduction of cancer stem-like cell characteristics.

Modulation of ATP-binding Cassette (ABC) Transporters (e.g., ABCB1/P-glycoprotein)

One of the key mechanisms by which cancer cells develop resistance is the overexpression of ABC transporters, which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. acs.orgmedtechbcn.comoaepublish.com P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent example of such a transporter involved in multidrug resistance. acs.orgoaepublish.comfrontiersin.org

Studies have shown that this compound can inhibit the efflux functions of ABCB1. pitt.edu In doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound was found to inhibit ABCB1-mediated transport of doxorubicin (B1662922). pitt.edu Furthermore, research suggests that this compound can act as a substrate for ABCB1 and stimulate its ATPase activity. pitt.edu Molecular modeling and simulation data support this, indicating that this compound binds to the transmembrane domain of ABCB1, overlapping with the binding site of doxorubicin, and exhibiting a stronger binding affinity than doxorubicin. pitt.edu This competitive binding can lead to the reversal of drug resistance by inhibiting the efflux of the chemotherapeutic agent. pitt.edu

This compound has also been reported to inhibit other multidrug resistance proteins, such as multidrug resistance protein (MRP) 1 (ABCC1), MRP2 (ABCC2), and MRP3 (ABCC3), further contributing to its potential in decreasing drug resistance. mdpi.com

Sensitization to Chemotherapeutic Agents

This compound has been shown to enhance the sensitivity of various cancer cell lines to conventional chemotherapeutic drugs. This chemosensitizing effect is a crucial aspect of its potential in overcoming drug resistance. nih.govptbioch.edu.plnih.govnih.gov

In doxorubicin-resistant MCF-7/ADR breast cancer cells, this compound significantly increased the sensitivity to doxorubicin, leading to a concentration-dependent decrease in the IC50 value of doxorubicin when combined with this compound. nih.govmdpi.com For instance, in the presence of increasing concentrations of this compound (2.5, 5, and 10 µM), the IC50 values of doxorubicin against MCF-7/ADR cells decreased from 55.9 ± 4.3 µM (doxorubicin alone) to 45.1 ± 4.1, 8.5 ± 0.8, and 4.3 ± 0.3 µM, respectively. mdpi.com This demonstrates a potent synergistic effect between this compound and doxorubicin in these resistant cells. nih.govmdpi.com

Similarly, this compound has been shown to sensitize colorectal cancer cells to chemotherapeutic agents like SN38 (7-ethyl-10-hydroxycamptothecin), an active metabolite of irinotecan. nih.govnih.govresearchgate.net Studies in SW480 colorectal cancer cells demonstrated that this compound concentrations below the IC50 value could induce apoptosis and enhance the DNA-damage response, subsequently sensitizing these cells to SN38. nih.govnih.gov The addition of this compound to SN38 treatment resulted in a reduction in cell survival compared to SN38 alone in resistant colon cancer cells. researchgate.net

This compound has also been reported to enhance the sensitivity of doxorubicin-resistant MCF-7/ADR cells to docetaxel (B913), significantly reducing the IC50 value of docetaxel when used in combination. frontiersin.org

Reduction of Cancer Stem-like Cell Characteristics

Cancer stem-like cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal capacity, pluripotency, and significant resistance to conventional therapies, contributing to tumor recurrence and metastasis. nih.govfrontiersin.orgmdpi.com Targeting CSCs is considered a promising strategy to overcome drug resistance. nih.gov

Research indicates that this compound can reduce the stemness of cancer cells, particularly in drug-resistant models. nih.govmdpi.com In doxorubicin-resistant MCF-7/ADR breast cancer cells, this compound treatment led to a decrease in several indicators of stemness. nih.govmdpi.com These include a reduction in colony formation, migration, the percentage of side population cells, and sphere formation. nih.govmdpi.com Furthermore, this compound treatment resulted in the down-regulation of stemness-related biomarkers in these cells. nih.govmdpi.comfrontiersin.org

Studies on colorectal cancer stem cells (CR-CSCs) have also shown that this compound, particularly in combination with chemotherapy, can decrease stemness properties. mdpi.comresearchgate.net This includes impaired clonogenic potential and decreased activation of stemness signaling pathways like the Wnt pathway, which is often activated in CRC cells to mediate treatment escape. researchgate.net

The reduction in cancer stem-like cell characteristics by this compound contributes to overcoming drug resistance by targeting the very cells that are often responsible for treatment failure and relapse. nih.govmdpi.comresearchgate.net

Molecular Targets and Signaling Pathways of Xanthohumol

Key Signaling Pathways Modulated by Xanthohumol (B1683332)

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a highly conserved pathway involved in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Research indicates that this compound can influence the Wnt/β-catenin pathway. Studies have shown that this compound can inhibit breast cancer cell survival by decreasing the activity of the Notch signaling pathway, and the Wnt/β-catenin signaling pathway is reported to be involved in cell migration, embryonic development, and polarization. amegroups.org Further research suggests that this compound can reduce the expression of non-phosphorylated β-catenin, total β-catenin, cyclin D1, and C-Myc in experimental models. researchgate.net

Direct Molecular Targets of this compound

This compound has been shown to directly interact with a variety of enzymes, proteins, and membrane transporters.

Enzymatic Targets (e.g., Tyrosinase, Acetylcholinesterase (AChE), Aldose Reductase, Thioredoxin Reductase)

This compound demonstrates inhibitory effects on several enzymes. It has been shown to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. mdpi.comtandfonline.comnih.gov This inhibition occurs by hindering the oxidation of L-tyrosine and L-DOPA. mdpi.com Studies on mushroom tyrosinase confirmed the potent inhibitory activity of this compound, comparable to that of kojic acid. mdpi.com this compound also affects melanin transport by reducing the number and length of dendrites and inducing melanosome degradation in keratinocytes. mdpi.comresearchgate.net

This compound is also identified as a cholinesterase inhibitor, affecting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.comnih.gov Studies have reported IC50 values for this compound against AChE and BChE. medchemexpress.comnih.gov For AChE, reported IC50 values include 71.34 µM and 71.34 ± 2.09 µM. medchemexpress.comnih.gov For BChE, reported IC50 values include 32.67 µM and 32.67 ± 2.82 µM. medchemexpress.comnih.gov Its derivative, 3-hydroxy-xanthohumol, also shows inhibitory effects on AChE and BChE. medchemexpress.com

Aldose reductase (AKR1B1) and AKR1B10, enzymes belonging to the aldo-keto reductase superfamily, are inhibited by this compound. nih.govresearchgate.netnih.govresearchgate.net These enzymes are pharmacological targets in diabetic complications and cancer therapy. nih.govresearchgate.netnih.gov this compound acts as a potent uncompetitive, tight-binding inhibitor of human aldose reductase AKR1B1 and human AKR1B10. nih.govresearchgate.netnih.gov Reported Ki values for this compound are 15.08 μM for AKR1B1 and 20.11 μM for AKR1B10. nih.govresearchgate.netnih.gov The activity of the related enzyme AKR1A1 is not affected by this compound. nih.govnih.gov

Thioredoxin reductases (TrxRs), selenoproteins, are attractive targets for anticancer drug development. Research has explored this compound and its analogues for their potential as TrxR inhibitors. acs.org

Here is a table summarizing some enzymatic targets and their inhibition by this compound:

EnzymeType of InhibitionKi or IC50 ValueReference
Tyrosinase (Mushroom)CompetitiveIC50: 15.4–58.4 µM (monophenolase), 27.1–117.4 µM (diphenolase) tandfonline.comnih.gov
Acetylcholinesterase (AChE)-IC50: 71.34 µM, 71.34 ± 2.09 µM medchemexpress.comnih.gov
Butyrylcholinesterase (BChE)-IC50: 32.67 µM, 32.67 ± 2.82 µM medchemexpress.comnih.gov
Aldose Reductase (AKR1B1)Uncompetitive, Tight-bindingKi: 15.08 μM nih.govresearchgate.netnih.gov
AKR1B10Uncompetitive, Tight-bindingKi: 20.11 μM nih.govresearchgate.netnih.gov

Protein Targets (e.g., Keratin 18 (KRT18), p53, Bax, Bcl-2, Caspases, Cyclins)

This compound interacts with various proteins involved in cell structure, cell cycle regulation, and apoptosis.

Keratin 18 (KRT18) is a protein that is often overexpressed in certain cancers. Studies have shown that this compound can inhibit the growth of esophageal squamous cell carcinoma cells that overexpress KRT18. frontiersin.org Mass spectrometry analysis has revealed that this compound binds to KRT18 protein. frontiersin.org While this compound attenuates KRT18 protein expression, it does not appear to affect KRT18 mRNA levels. frontiersin.org

This compound influences the activity and expression of proteins involved in the p53 signaling pathway. spandidos-publications.comnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.gov It can promote p53 expression. spandidos-publications.comnih.govresearchgate.net The p53 pathway is crucial for cell cycle arrest and apoptosis. spandidos-publications.comnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.gov

This compound modulates the expression of proteins from the Bcl-2 family, which are key regulators of apoptosis. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-XL and upregulate pro-apoptotic proteins such as Bax and Bid. frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.govacs.org The balance between pro- and anti-apoptotic Bcl-2 family proteins is critical in determining cell fate.

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. This compound induces apoptosis through the activation of caspases, including caspase-3, caspase-8, and caspase-9. frontiersin.orgnih.govnih.govacs.orgmdpi.comresearchgate.netnih.gov Activation of caspase-9 suggests the involvement of the mitochondrial apoptotic pathway. acs.org this compound-induced caspase activation is required for the degradation of certain oncoproteins, such as BCR-ABL. mdpi.comnih.gov

Cyclins are a family of proteins that regulate the progression of the cell cycle. This compound can induce cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgfrontiersin.orgnih.govspandidos-publications.commdpi.com Studies have shown that this compound can reduce the protein levels of cyclin D1 and cyclin D3, which are markers for the G1 phase of the cell cycle. frontiersin.orgfrontiersin.orgnih.govspandidos-publications.com This modulation can lead to cell cycle arrest at the G0/G1 phase. frontiersin.orgnih.govspandidos-publications.com

Here is a table summarizing some protein targets and the effect of this compound:

Protein TargetEffect of this compoundRelevant ProcessReference
KRT18Binds to and attenuates expression (protein level)Cell Structure, Cancer frontiersin.org
p53Promotes expressionApoptosis, Cell Cycle spandidos-publications.comnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.gov
BaxUpregulationApoptosis frontiersin.orgspandidos-publications.comfrontiersin.orgnih.gov
Bcl-2DownregulationApoptosis frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.govacs.org
Bcl-XLDownregulationApoptosis nih.gov
Caspase-3ActivationApoptosis spandidos-publications.comfrontiersin.orgnih.govnih.govacs.orgresearchgate.net
Caspase-8ActivationApoptosis nih.govresearchgate.net
Caspase-9ActivationApoptosis nih.govacs.orgresearchgate.net
Cyclin D1DownregulationCell Cycle Progression frontiersin.orgfrontiersin.orgnih.govspandidos-publications.com
Cyclin D3Decreased expressionCell Cycle Progression frontiersin.org
Cyclin EIncrease (in certain cell lines and conditions)Cell Cycle Progression mdpi.com

Membrane Transporter Targets (e.g., ABCB1)

Membrane transporters, particularly ATP-binding cassette (ABC) transporters, play a significant role in the efflux of various substrates, including chemotherapeutic drugs. ABCB1 (also known as P-glycoprotein or MDR1) is an ABC transporter associated with multidrug resistance in cancer. mdpi.commdpi.com

Research indicates that this compound can modulate the activity of ABCB1. frontiersin.orgmdpi.commdpi.compitt.edunih.gov Studies have shown that this compound can inhibit the efflux functions of ABCB1. mdpi.compitt.edu It has also been observed that this compound can act as a substrate for ABCB1 and stimulate its ATPase activity. mdpi.compitt.edu Molecular modeling and simulation data suggest that this compound binds to the central transmembrane domain of ABCB1, potentially overlapping with the binding site of other substrates like doxorubicin (B1662922). mdpi.commdpi.compitt.edu This interaction may contribute to the sensitization of drug-resistant cancer cells to chemotherapy. mdpi.compitt.edu Furthermore, this compound has been shown to decrease the mRNA levels of ABCB1. frontiersin.orgnih.gov

Mitochondrial Electron Transport Chain Complex I

The mitochondrial electron transport chain (ETC) is essential for cellular respiration and ATP production. Complex I (NADH ubiquinone oxidoreductase) is the first enzyme complex in the ETC. wikipedia.org

Studies have provided evidence that this compound directly interacts with mitochondrial electron transfer chain complex I and inhibits its activity. nih.govnih.govcas.cn This inhibition can lead to the overproduction of reactive oxygen species (ROS), which in turn can trigger apoptosis in cancer cells. nih.gov Inhibition of mitochondrial oxidative phosphorylation by this compound also causes a rapid decrease in mitochondrial transmembrane potential. nih.gov While this compound inhibits mitochondrial complex I, it appears to have little effect on the activity of complexes II, III, and IV. nih.gov

Cellular and Subcellular Responses to Xanthohumol

Impact on Cell Viability and Proliferation in Diverse Cell Lines

Research indicates that xanthohumol (B1683332) can significantly influence the viability and proliferation of a wide range of cell types, with a notable focus on cancer cells.

Cancer Cell Lines (e.g., Breast, Colon, Prostate, Liver, Gastric, Neuroblastoma, Cholangiocarcinoma, Melanoma, Glioblastoma, Pancreatic, Esophageal Squamous Cell Carcinoma)

This compound has demonstrated antiproliferative effects across numerous cancer cell lines. In breast cancer, XN treatment inhibited the growth of MDA-MB-231 and Hs578T cells, with reported IC50 values of 6.7 and 4.78 µM, respectively, after 24 hours. It also inhibited proliferation in MCF-7 cells at 10 µM after 48 hours. Studies on colon cancer cells, such as 40-16, showed that XN significantly reduced proliferation with IC50 values decreasing over time: 4.1 µM (24 h), 3.6 µM (48 h), and 2.6 µM (72 h). Potent cytotoxicity was also observed against HCT-15 cells with an IC50 of 3.6 µM after 24 hours. In prostate cancer, DU145 and PC3 cells were sensitive to XN at concentrations between 20 and 40 µM, leading to inhibited proliferation. Liver cancer cell lines, including HepG2 and Huh7, showed suppressed proliferation at 25 µM, an effect associated with the inhibition of NF-κB activity and IL-8 expression. XN has also been reported to inhibit proliferation in gastric cancer cells.

Studies on neuroblastoma have indicated that this compound suppresses proliferation. In cholangiocarcinoma, XN potently reduced cellular proliferation, colony formation, and cell confluency in cell lines such as CCLP1, SG-231, and CC-SW-1 in a concentration and time-dependent manner. For instance, CCLP-1 cells treated with 5, 10, and 15 µM XN for two days showed reduced viability of 33%, 42%, and 57%, respectively, compared to control. Melanoma cell lines (Mel Ju; Mel Im) exhibited dose-dependent cytotoxic effects and inhibited proliferation in vitro. Glioblastoma cell lines, such as A-172, have also shown high antiproliferative activity in response to this compound, with IC50 values around 12.3 ± 6.4 µM. Pancreatic cancer cell lines (PANC-1, BxPC-3, AsPC-1, L3.6pl, MiaPaCa-2, 512, and 651) showed reduced proliferation in a dose and time-dependent manner upon XN treatment. Esophageal squamous cell carcinoma (ESCC) cell lines, like KYSE30, have demonstrated inhibited proliferation and foci formation when treated with this compound.

The antiproliferative effects of this compound on various cancer cell lines are summarized in the table below:

Cancer TypeCell LinesObserved Effect on ProliferationKey Findings / IC50 ValuesCitations
Breast CancerMDA-MB-231, Hs578T, MCF-7, 4T1InhibitedIC50: 6.7 µM (MDA-MB-231, 24h), 4.78 µM (Hs578T, 24h). 10 µM inhibited MCF-7 (48h).
Colon Cancer40-16, HCT-15, SW480, SW620, HT29Reduced/InhibitedIC50: 4.1 µM (40-16, 24h), 3.6 µM (40-16, 48h), 2.6 µM (40-16, 72h). 3.6 µM (HCT-15, 24h).
Prostate CancerDU145, PC3, LNCaPInhibitedSensitive at 20–40 µM. Low micromolar doses inhibited proliferation.
Liver Cancer (Hepatocellular)HepG2, Huh7, HA22T/VGH, Hep3BSuppressed/InhibitedSuppressed at 25 µM (HepG2, Huh7). IC50: 108, 166 µM (HA22T/VGH, Hep3B).
Gastric CancerNot specified in detail in snippetsInhibitedReported in general.
NeuroblastomaNot specified in detail in snippetsSuppressesReported in general.
CholangiocarcinomaCCLP1, SG-231, CC-SW-1Potently ReducedConcentration and time-dependent reduction. Reduced viability at 5-15 µM.
MelanomaSK-MEL-2, Mel Ju, Mel ImPotent Cytotoxicity/InhibitedInhibited Topo I activity (SK-MEL-2). Dose-dependent cytotoxic effects (Mel Ju, Mel Im).
GlioblastomaA-172High Antiproliferative ActivityIC50: 12.3 ± 6.4 µM.
Pancreatic CancerPANC-1, BxPC-3, AsPC-1, L3.6pl, MiaPaCa-2, 512, 651Reduced/InhibitedDose and time-dependent reduction. Inhibited proliferation >10 µM (BxPC-3, AsPC-1, MIA PaCa-2).
Esophageal Squamous Cell CarcinomaKYSE30, KYSE70, 450, 510InhibitedInhibited proliferation and foci formation. Inhibited growth by targeting KRT18 and AKT1/2.

Differential Sensitivity in Normal Cell Lines

Studies have also investigated the effects of this compound on normal cell lines to assess differential sensitivity compared to cancer cells. For instance, while XN inhibited proliferation and migration of hepatocellular carcinoma cells (HepG2 and Huh7) at 25 µM, it showed no effect on the viability of primary human hepatocytes at concentrations up to 100 µM or higher. This suggests a potential selective toxicity towards cancer cells. Similarly, in prostate cancer studies, while malignant PCa cells (PC3) and non-tumorigenic prostate hyperplasia cells (BPH-1) both showed decreased viability with XN treatment (2.5–20 µM), BPH-1 cells were reported to be more sensitive to the growth inhibitory and pro-apoptotic effects than PC-3 cells. Normal human lung fibroblast cell line (MRC-5) showed relatively low cytotoxicity compared to A549 non-small cell lung cancer cells. Another study indicated that while this compound esterified by biotin (B1667282) was active toward normal mice fibroblasts (BALB/3T3 clone A31) with IC50 values between 12.3 and 16.6 µM, it showed higher antiproliferative activity towards human and murine breast cancer cell lines (MCF-7 and 4T1) with IC50 values below 9 µM.

Effects on Apoptosis Induction and Cell Cycle Progression

This compound is known to induce apoptosis and modulate cell cycle progression in various cancer cell lines. Apoptosis induction by XN is often mediated through both caspase-dependent and independent pathways. Studies have shown increased expression of pro-apoptotic proteins such as Bax, PARP, AIF, caspase-3, -8, and -9, and down-regulation of anti-apoptotic proteins like Bcl-2 and survivin in various cancer cells upon XN treatment. For example, in MDA-MB-231 breast cancer cells, XN induced apoptosis through a caspase- and mitochondria-dependent pathway, increasing Bax expression in mitochondria and decreasing it in the cytoplasm, alongside increased caspase-3 and caspase-9 activity. In hepatocellular carcinoma cells, XN induced apoptosis, evidenced by increased caspase-3 and -7 activity and cleavage of PARP.

This compound also affects cell cycle progression, commonly inducing cell cycle arrest. In pancreatic cancer cells, XN treatment was found to arrest the cell cycle, associated with regulating the expression of p53, p21, and cyclin D1. Cholangiocarcinoma cells treated with XN showed cell cycle arrest, linked to the reduction of cell cycle regulatory proteins like cyclin D1, cyclin D3, cyclin E1, and CDK4. In esophageal squamous cell carcinoma cells, XN induced cell cycle arrest at the G1 phase, associated with modulated expression of cyclin D1 and cyclin D3. Non-small cell lung cancer cells (A549) treated with XN showed accumulation in the sub G1 and S phases of the cell cycle.

Key findings on apoptosis and cell cycle effects are summarized below:

Cellular ProcessEffect of this compoundAssociated Molecular MechanismsCell Lines StudiedCitations
Apoptosis InductionIncreasedUp-regulation of Bax, PARP, AIF, caspase-3, -8, -9; Down-regulation of Bcl-2, survivin, XIAP. Caspase- and mitochondria-dependent pathway.Pancreatic, Breast (MDA-MB-231), Hepatocellular, Cholangiocarcinoma, Colon, Prostate, Esophageal Squamous Cell Carcinoma.
Cell Cycle ArrestInduced (primarily G1, also G2/M and S depending on cell type and concentration)Regulation of p53, p21, cyclin D1. Reduction of cyclin D1, D3, E1, CDK4. Targeting KRT18 and AKT1/2. Depletion of cyclin B1.Pancreatic, Cholangiocarcinoma, Esophageal Squamous Cell Carcinoma, Colon (G2/M), Non-small cell lung cancer (S).

Modulation of Cell Migration and Invasion

This compound has been shown to modulate the migratory and invasive capabilities of cancer cells. In breast cancer, XN inhibited the invasive phenotype of MDA-MB-231 and Hs578T cells. Studies on prostate cancer cells (DU145 and PC3) indicated that XN can reduce cell migration and invasion, effects associated with down-regulated FAK and AKT phosphorylation. In hepatocellular carcinoma cells (HepG2 and Huh7), this compound repressed migration. The down-regulation of FAK and MMP-2 expression has been implicated in the inhibition of migration and invasion of cancer cells by XN. This compound also inhibited the migratory activity of melanoma cells.

Influence on Angiogenic Processes

This compound has demonstrated the ability to influence angiogenic processes, which are crucial for tumor growth and metastasis. XN has been shown to block angiogenesis. In pancreatic cancer, this compound inhibited angiogenesis by suppressing NF-κB activation. This involved the suppression of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) expression at both mRNA and protein levels in pancreatic cancer cell lines. Furthermore, XN treatment significantly blocked tube formation in human umbilical vein endothelial cells induced by co-culture with pancreatic cancer cells. Reduced microvessel density was observed in tumor tissues in in vivo studies with breast cancer.

Regulation of Cellular Stress Responses

This compound has been reported to regulate cellular stress responses. In prostate cancer cells (DU145 and PC3), increased production of reactive oxygen species (ROS) was associated with the inhibitory effects of XN on proliferation, migration, and invasion. Subtoxic doses of XN also induced markers of endoplasmic reticulum stress in melanoma cells. This compound's effects on stress responses can be complex and context-dependent, influencing pathways like NF-κB which is involved in both inflammation and stress responses.

Effects on Specific Non-Malignant Cell Types

This compound (XN), a prenylated chalcone (B49325) found in hops, has demonstrated various effects on different non-malignant cell types, influencing processes such as proliferation, differentiation, apoptosis, and inflammatory responses.

Hepatic Stellate Cells (HSCs)

This compound has been shown to inhibit the activation of hepatic stellate cells, which play a critical role in liver fibrogenesis. In vitro studies using primary human HSCs have indicated that XN can inhibit their activation at concentrations as low as 5 µM. Furthermore, XN induced apoptosis in activated HSCs in a dose-dependent manner within a range of 0–20 µM. In contrast, XN doses as high as 50 µM did not impair the viability of primary human hepatocytes, suggesting a degree of selectivity towards activated HSCs. XN also inhibited the activation of the transcription factor NF-κB and the expression of NF-κB dependent pro-inflammatory genes in both HSCs and hepatocytes. researchgate.netnih.gov In the context of liver fibrosis, XN has been observed to inhibit HSC proliferation and inflammation. dovepress.com It also interferes with HSC apoptosis resistance and the composition of the extracellular matrix. researchgate.net

Adipocytes

Research on adipocytes, particularly murine 3T3-L1 cells and primary human subcutaneous preadipocytes, has revealed anti-obesity effects of this compound. XN has been shown to induce the beiging of white adipocytes, stimulate lipolysis, and inhibit adipogenesis. These effects are partly mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govpcom.edu XN increased the expression of beige markers like CIDE-A and TBX-1 and enhanced mitochondrial biogenesis, indicated by increased mitochondrial content and elevated expression of PGC-1α and UCP1. nih.gov XN stimulated lipolysis in mature adipocytes and inhibited adipogenesis of maturing adipocytes. nih.gov Studies have shown that XN can reduce lipid content during adipogenesis and increase UCP1 expression in a dose-dependent manner. pcom.edu While some studies indicate that XN (6.25–25 µM) decreases lipid content during adipogenesis without decreasing cell viability at lower doses (1.5 or 3.12 μM), another report suggested that XN up to 50 µM might reduce adipocyte number but could lead to adipocyte hypertrophy without improving the metabolic profile. jobesitydiseases.commdpi.comnih.gov At higher concentrations (4-8 µM), XN has been shown to decrease adipocyte viability, particularly at longer exposure times. nih.gov

Vascular Smooth Muscle Cells (VSMCs)

This compound has demonstrated inhibitory effects on vascular smooth muscle cells. It can block the proliferation and migration of VSMCs in vitro. acs.orgnih.govnih.gov In studies using platelet-derived growth factor (PDGF)-BB as a stimulus, XN inhibited VSMC proliferation in a concentration-dependent manner, with an IC50 of 3.49 µM. acs.orgnih.gov At a concentration of 15 µM, XN potently suppressed PDGF-BB-induced VSMC migration in a wound-healing assay. acs.orgnih.gov These findings suggest a potential therapeutic application of XN to counteract vascular proliferative diseases. acs.orgnih.gov Isothis compound (B16456), a derivative of this compound, has also been shown to decrease the proliferation of vascular smooth muscle cells. aspic.pt

Periodontal Ligament Stem Cells (hPDLSCs)

In the context of mechanically stimulated human periodontal ligament stem cells (hPDLSCs), this compound has exhibited anti-inflammatory properties. mdpi.comresearchgate.netnih.gov Mechanical stimulation, simulating conditions in orthodontic tooth movement, induces the upregulation of pro-inflammatory genes (IL-6, COX2) and protein (IL-6) expression. mdpi.comresearchgate.netnih.gov XN significantly reduced stimulation-related IL-6 mRNA and gene expression. researchgate.netnih.gov Furthermore, mechanical stimulation upregulated the phosphorylation of AKT and ERK, and XN helped re-establish their phosphorylation levels closer to control levels. researchgate.netnih.gov XN's influence on hPDLSC viability is dose-dependent; low concentrations (0.2 to 4 µM) showed positive effects, while a concentration of 8 µM caused a significant decrease in viability after 24 hours. mdpi.comnih.gov Similar anti-inflammatory effects were observed in mechanically stimulated cementoblasts, another cell type in the periodontal ligament. researchgate.net

Here is a summary of this compound's effects on specific non-malignant cell types:

Cell TypeEffect of this compoundKey Findings
Hepatic Stellate CellsInhibits activation, proliferation, and inflammation; induces apoptosis in activated cells; interferes with apoptosis resistance and ECM composition.Inhibition at ≥ 5 µM; apoptosis induction at 0–20 µM; inhibition of NF-κB and pro-inflammatory genes. researchgate.netnih.govresearchgate.net
AdipocytesInduces beiging, stimulates lipolysis, inhibits adipogenesis.Activation of AMPK pathway; increased beige markers (CIDE-A, TBX-1); enhanced mitochondrial biogenesis (PGC-1α, UCP1); dose-dependent effects on lipid content and viability. nih.govpcom.edujobesitydiseases.commdpi.comnih.gov
Vascular Smooth Muscle CellsBlocks proliferation and migration.IC50 of 3.49 µM for proliferation inhibition; potent migration suppression at 15 µM. acs.orgnih.gov
Periodontal Ligament Stem CellsExhibits anti-inflammatory effects; modulates viability.Reduces IL-6 mRNA and protein expression; re-establishes AKT and ERK phosphorylation; dose-dependent viability effects (positive at 0.2-4 µM, decreased at 8 µM). mdpi.comresearchgate.netnih.gov

Role in Reversing Drug Resistance in Cellular Models

This compound has shown promise in overcoming drug resistance in various cellular models, particularly in cancer cells resistant to conventional chemotherapeutic agents.

In doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound has been shown to reverse doxorubicin (B1662922) resistance by reducing cell viability and stemness. mdpi.compitt.edumdpi.com One proposed mechanism involves the inhibition of the efflux functions of ATP-binding cassette subfamily B member 1 (ABCB1), a transporter protein often implicated in multidrug resistance. mdpi.compitt.edu XN was found to be a substrate of ABCB1 and stimulated its ATPase activity. mdpi.compitt.edu Molecular modeling and simulation data suggest that XN binds to the central transmembrane domain of ABCB1, overlapping with the doxorubicin binding site, and that XN has a stronger binding affinity than doxorubicin. mdpi.compitt.edu This stronger binding may lead to less protein and ligand position fluctuation, supporting the idea that XN inhibits ABCB1-mediated transport of doxorubicin. mdpi.compitt.edu XN also demonstrated a synergistic effect with colchicine, another ABCB1 substrate, in the MCF-7/ADR cell line. mdpi.compitt.edu

Beyond inhibiting efflux transporters, other mechanisms contribute to XN's ability to reverse drug resistance. In MCF-7/ADR cells, the reversal of doxorubicin resistance has also been linked to the suppression of STAT3 and EGFR signaling pathways, as well as a reduction in cancer stem-like cell characteristics. mdpi.commdpi.com

Studies have also explored XN's effects on drug resistance in acute lymphoblastic leukemia (ALL) cells. XN has been reported to maintain cytotoxicity in adriamycin-resistant ALL cells (L1210). frontiersin.org Furthermore, long-term exposure of ALL cells to XN improved their sensitivity to chemotherapeutic drugs, suggesting that XN can effectively overcome drug resistance in ALL and enhance the sensitivity of these cells to chemotherapy. frontiersin.org

In non-small cell lung cancer (NSCLC) cells resistant to osimertinib, this compound has demonstrated the ability to overcome this resistance. researchgate.net In osimertinib-resistant cell lines (HCC827OR and H1975OR), this compound treatment reduced cell viability and colony-forming ability and significantly increased caspase-3 activity. researchgate.net Immunoblotting results showed a significant increase in the protein expression level of cleaved caspase-3. researchgate.net These findings suggest that XN can induce apoptosis in these resistant cells.

The ability of this compound to inhibit the expression of drug efflux genes, including ABCB1 (MDR1), ABCC1 (MRP1), ABCC2 (MRP2), and ABCC3 (MRP3), has also been observed in other cancer cell lines, such as HCT-15 cells. frontiersin.org This suggests that XN could be used in combination with other anticancer chemotherapeutic agents to reduce drug resistance by inhibiting these efflux transporters. frontiersin.org

Here is a summary of this compound's role in reversing drug resistance in cellular models:

Cellular ModelDrug Resistance Reversed By this compoundProposed MechanismsKey Findings
Doxorubicin-resistant breast cancer (MCF-7/ADR)DoxorubicinInhibition of ABCB1 efflux function; XN acts as an ABCB1 substrate and stimulates ATPase activity; binding to ABCB1 transmembrane domain; suppression of STAT3 and EGFR; reduction of cancer stem-like characteristics.Reduced cell viability and stemness; synergistic effect with doxorubicin and colchicine; stronger binding affinity to ABCB1 than doxorubicin. mdpi.compitt.edumdpi.com
Adriamycin-resistant ALL (L1210)AdriamycinEnhanced sensitivity to chemotherapeutic drugs.Maintained cytotoxicity in resistant cells; improved sensitivity to chemotherapy with long-term exposure. frontiersin.org
Osimertinib-resistant NSCLC (HCC827OR, H1975OR)OsimertinibInduction of apoptosis.Reduced cell viability and colony formation; increased caspase-3 activity and cleaved caspase-3 expression. researchgate.net
HCT-15 cellsVarious (implied)Inhibition of drug efflux gene expression (ABCB1, ABCC1, ABCC2, ABCC3).Decreased expression of multiple efflux transporters. frontiersin.org

Preclinical Investigations of Xanthohumol in Vitro and Non Human in Vivo Models

In Vitro Model Systems and Cell Culture Studies

In vitro studies utilizing various cell lines have been instrumental in elucidating the direct effects of xanthohumol (B1683332) at the cellular level. These studies have explored XN's impact on cell proliferation, apoptosis, migration, and key signaling pathways in numerous cell types, including cancer cells, immune cells, endothelial cells, adipocytes, hepatocytes, and hepatic stellate cells. XN has demonstrated a wide spectrum of activities, including anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant effects in these models mdpi.commdpi.comfrontiersin.orgptbioch.edu.plmdpi.comnih.govsci-rad.comresearchgate.net.

For instance, in human colorectal cancer cells, XN has been shown to suppress cell growth, colony formation, and induce apoptosis ijbs.com. In hepatocellular carcinoma cell lines (HepG2 and Huh7), XN at a concentration of 25 µM was effective in suppressing proliferation, migration, and IL-8 expression mdpi.com. Studies on hepatic stellate cells have indicated that XN can inhibit their activation and induce apoptosis frontiersin.orgnateco2.de. In mechanically stimulated cementoblasts, XN demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory genes and proteins like IL-6 nih.gov. XN has also been shown to inhibit the growth of various other cancer cell lines, including breast, ovarian, lung, oral, cervical, prostate, and leukemia cells ptbioch.edu.pl.

Dose-Dependent and Time-Dependent Mechanistic Effects

Many of the observed effects of this compound in in vitro models are dose- and time-dependent. For example, XN has been shown to decrease cell proliferation in a dose-dependent manner in various cancer cell lines, with specific IC50 values varying depending on the cell type and exposure time frontiersin.orgiiarjournals.org.

In human prostate cancer cell lines (LNCaP, C4-2, PC-3, DU145), XN showed moderate growth inhibition at 20 µM and potent inhibition at 40 µM after 72 hours iiarjournals.org. In human colon cancer cells (40-16), XN significantly reduced proliferation with IC50 values of 4.1, 3.6, and 2.6 µM for 24, 48, and 72 hours, respectively frontiersin.org. In mechanically stimulated cementoblasts, low concentrations of XN (0.2-0.8 µM) increased cell viability, while higher concentrations (4-8 µM) caused a significant decrease nih.gov.

Mechanistically, dose-dependent effects have been observed in the modulation of various signaling pathways. For instance, XN has been shown to induce apoptosis in activated hepatic stellate cells in vitro in a dose-dependent manner (0–20 μM) frontiersin.orgnateco2.de. The anti-cytotoxic effect of XN in primary cultures of rat hepatocytes treated with tert-butyl hydroperoxide (TBH) was also dose-dependent, with 5 µM and 10 µM decreasing lactate (B86563) dehydrogenase activity by approximately 25% and 50%, respectively nih.gov.

Time-dependent effects have also been noted, particularly in the context of apoptosis induction and cell cycle arrest. In cholangiocarcinoma cells, XN reduced Notch1 and AKT expression in a step-wise and time-dependent fashion oncotarget.com.

Mechanistic Combination Studies with Other Agents in Cellular Models

While the provided search results primarily focus on the effects of this compound alone, some studies hint at its potential use in combination with other agents. For instance, XN has been reported to increase the chemo- and radio-sensitizing effects of adriamycin-resistant MCF-7 breast cancer cells and adriamycin-resistant L1210 leukemia cells in vitro, suggesting potential synergistic effects with traditional chemotherapy and radiotherapy frontiersin.org. Additionally, other prenylated chalcones in combination with paclitaxel (B517696) have shown further inhibition of cell growth in cell viability and proliferation assays ptbioch.edu.pl. XN has also been recommended for use with other chemopreventive agents to decrease drug resistance by inhibiting efflux drug transporters like MDR1, MRP1, MRP2, and MRP3 mdpi.com.

Interactive Table 1: Dose-Dependent Effects of this compound on Cell Proliferation

Cell LineEffect MeasuredConcentration RangeKey Finding (IC50 or Inhibition %)Reference
Human Prostate Cancer (LNCaP)Growth Inhibition0-40 µM41% at 20 µM, 81% at 40 µM (72h) iiarjournals.org
Human Prostate Cancer (PC-3)Growth Inhibition0-40 µM42% at 20 µM, 74% at 40 µM (72h) iiarjournals.org
Human Colon Cancer (40-16)ProliferationNot specifiedIC50: 4.1 µM (24h), 3.6 µM (48h), 2.6 µM (72h) frontiersin.org
Activated HSCApoptosis Induction0-20 µMDose-dependent induction frontiersin.orgnateco2.de
Rat HepatocytesAnti-cytotoxicity5-10 µM~25% at 5 µM, ~50% at 10 µM nih.gov
CementoblastsViability0.2-8 µMIncreased at 0.2-0.8 µM, Decreased at 4-8 µM nih.gov

In Vivo Animal Model Studies (Non-Human)

Preclinical investigations in non-human animal models have provided valuable insights into the in vivo efficacy and mechanisms of this compound, complementing the findings from in vitro studies. These models allow for the study of XN's effects within a complex biological system, including its bioavailability, metabolism, and impact on disease progression in living organisms. Animal studies have explored XN's potential in various disease contexts, including cancer, metabolic disorders, and liver injury mdpi.comptbioch.edu.plsci-rad.comijbs.comnateco2.denih.goviiarjournals.orgoncotarget.commdpi.comspandidos-publications.commdpi.comelifesciences.orgjobesitydiseases.comnih.govnih.gov.

While generally well-tolerated in animal studies at doses commonly tested for therapeutic purposes, pharmacokinetic studies have indicated that XN typically presents low oral bioavailability in animals, with plasma levels of total XN (free and conjugated) varying depending on the dose and species mdpi.comacs.org.

Xenograft Models for Tumor Growth Suppression and Mechanistic Analysis

Xenograft models, where human cancer cells are implanted into immunocompromised mice, have been widely used to evaluate the in vivo anti-tumor effects of this compound. These studies have consistently demonstrated XN's ability to suppress tumor growth in various cancer types mdpi.comijbs.comfrontiersin.orgoncotarget.comspandidos-publications.comfrontiersin.org.

In colorectal cancer xenograft models, XN treatment significantly inhibited tumor growth and reduced tumor volume and weight compared to control groups ijbs.com. Mechanistic analysis in these models suggested that XN's anti-tumor effects were mediated, in part, through the suppression of Hexokinase 2 (HK2)-mediated glycolysis and the downregulation of Akt activity ijbs.com.

Xenograft studies in cholangiocarcinoma models showed that intraperitoneal injection of XN significantly reduced tumor growth oncotarget.com. In non-small cell lung cancer (NSCLC) xenografts, XN treatment significantly suppressed tumor growth and reduced tumor weight, with mechanisms linked to the downregulation of cyclin D1 via the ERK1/2-Fra1 signaling axis spandidos-publications.com. Patient-derived xenograft (PDX) models of esophageal squamous cell carcinoma (ESCC) also demonstrated that oral administration of XN decreased tumor volume and weight, associated with reduced expression of Ki-67 and KRT18 proteins frontiersin.org.

Studies using breast cancer mouse xenografts showed anti-inflammatory and anti-angiogenic activity of XN, with increased tumor cell apoptosis and decreased tumor microvessel density acs.org. XN has also been shown to suppress breast tumor growth and promote apoptosis in vivo, linked to a decrease in the Notch signaling pathway and modulation of apoptotic regulators mdpi.com.

Interactive Table 2: Effects of this compound in Xenograft Models

Cancer TypeCell Line UsedAnimal ModelKey Finding (Tumor Growth)Proposed MechanismReference
Colorectal CancerHT29, HCT116Athymic nude miceSignificant inhibition of tumor growth, volume, and weightSuppression of HK2-mediated glycolysis, Akt downregulation ijbs.com
CholangiocarcinomaCCLP-1, SG-231Athymic nude miceReduced tumor growth significantlyReduction of Notch1 and AKT expression oncotarget.com
Non-Small Cell Lung CancerHCC827Athymic nude miceSignificantly suppressed xenograft tumor growth, reduced weightDownregulation of cyclin D1 via ERK1/2-Fra1 signaling spandidos-publications.com
Esophageal Squamous Cell Carcinoma (PDX)Patient-derivedMouseDecreased tumor volume and weightReduced Ki-67 and KRT18 expression frontiersin.org
Breast CancerMCFMouseAnti-inflammatory, anti-angiogenic, increased apoptosisInhibition of NFκB, decreased microvessel density acs.org

Studies in Animal Models of Metabolic Dysregulation (e.g., Hyperlipidemia, Obesity, Type 2 Diabetes Mellitus)

Animal models of metabolic disorders have been utilized to investigate this compound's effects on parameters such as body weight, lipid profiles, glucose metabolism, and insulin (B600854) sensitivity. Studies in diet-induced obese mice and Zucker fa/fa rats have explored XN's potential in ameliorating components of metabolic syndrome mdpi.comelifesciences.orgjobesitydiseases.comnih.gov.

In diet-induced obese C57BL/6J mice, XN reduced body weight in a dose-dependent manner and ameliorated dyslipidemia, hyperglycemia, and insulin resistance mdpi.comnih.gov. Mechanisms involved included a reduction in triglyceride absorption, increased expression of genes related to cholesterol catabolism (abcg8, cyp7a1), and increased mRNA levels of ucp1, suggesting involvement of browning mdpi.com. XN also decreased plasma insulin concentrations and improved Homeostatic Model Assessment of Insulin Resistance in conventional mice, an effect that was dependent on the intestinal microbiota researchgate.net.

Studies in KK-Ay/TaJc1 mice, a genetic model of obesity and type 2 diabetes, showed that dietary supplementation with XN lowered plasma glucose levels mdpi.comjobesitydiseases.com. XN and its hydrogenated derivatives have also been reported to improve glucose tolerance in mice fed a high-fat diet jobesitydiseases.com. In a high-fat diet-induced type 2 diabetes mouse model, XN supplementation reversed diabetes-associated oxidation in the liver and kidney, potentially by downregulating galectin-3 nih.govipp.pt. XN has also been shown to protect against diabetic-related metabolic dysfunctions in mice frontiersin.org.

Interactive Table 3: Effects of this compound in Animal Models of Metabolic Dysregulation

Animal ModelMetabolic ConditionKey FindingProposed MechanismReference
Diet-induced obese C57BL/6J miceObesity, Dyslipidemia, Hyperglycemia, Insulin ResistanceReduced body weight, improved lipid profile, glucose metabolism, insulin sensitivityReduced triglyceride absorption, increased cholesterol catabolism genes, potential browning mdpi.comnih.gov
KK-Ay/TaJc1 miceObesity, Type 2 DiabetesLowered plasma glucose levelsNot explicitly detailed in snippets mdpi.comjobesitydiseases.com
High-fat diet C57Bl/6 miceType 2 DiabetesReversed diabetes-associated oxidation in liver and kidneyDownregulation of galectin-3 nih.govipp.pt
Diet-induced obese miceGlucose MetabolismDecreased plasma insulin, improved insulin resistanceRequires intestinal microbiota, changes in microbial composition/function researchgate.net

Investigations in Animal Models of Liver Injury and Fibrosis

Animal models of liver injury and fibrosis have been used to assess this compound's hepatoprotective and anti-fibrotic properties. Models involving hepatotoxic chemicals like carbon tetrachloride (CCl4) and models of non-alcoholic fatty liver disease (NAFLD) have been employed frontiersin.orgnateco2.demdpi.comnih.govnih.gov.

In a murine model of acute CCl4-induced liver injury, oral administration of XN significantly inhibited pro-inflammatory and pro-fibrogenic hepatic gene expression nih.govnih.gov. This protective effect was associated with decreased hepatic NFκB activity and the ability of XN to block hepatic inflammation and the activation of hepatic stellate cells nih.govnih.gov.

Studies in murine models of NAFLD have shown that XN inhibits hepatic inflammation and fibrosis nateco2.demdpi.com. While XN did not affect hepatic steatosis in one NASH model, it almost completely blunted hepatic inflammation and pro-fibrogenic gene expression nateco2.de. This suggests that XN may have therapeutic efficacy in liver injury not directly related to steatosis nateco2.de. XN has also been shown to inhibit hepatic inflammation and fibrosis in models of hepatocellular injury not related to metabolic syndrome mdpi.com.

Interactive Table 4: Effects of this compound in Animal Models of Liver Injury and Fibrosis

Animal ModelLiver ConditionKey FindingProposed MechanismReference
CCl4-induced liver injuryAcute Liver Injury, FibrosisInhibited pro-inflammatory and pro-fibrogenic hepatic gene expressionDecreased hepatic NFκB activity, blocking hepatic inflammation and HSC activation nih.govnih.gov
Murine NASH modelNAFLD, Hepatic Inflammation, FibrosisInhibited hepatic inflammation and fibrosis (did not affect steatosis in one study)Inhibition of NFkB, inhibition of hepatic stellate cell activation nateco2.demdpi.com
Hepatocellular injury models (non-metabolic)Hepatic Inflammation, FibrosisInhibited hepatic inflammation and fibrosisDirect inhibitory effects on inflammatory and fibrogenic mechanisms mdpi.com

Studies in Animal Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Amyotrophic Lateral Sclerosis)

This compound (XN) has been investigated in animal models for its potential therapeutic effects on neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). mdpi.comresearchgate.net These studies aim to understand how XN might influence disease progression by protecting neurons. mdpi.com

In transgenic mouse models overexpressing amyloid, which are used to study Alzheimer's, XN has shown therapeutic potential. mdpi.com Research using APP/PS1 mice, an established murine AD model, found that oral treatment with XN reduced cognitive dysfunction and significantly regulated the composition and abundance of gut microbiota. mdpi.comnih.gov This suggests a potential neuroprotective role mediated through the gut-brain axis. mdpi.comnih.gov

For Parkinson's disease, rodent models induced by neurotoxins like 6-OHDA or MPTP have been used to evaluate XN. mdpi.com Administration of XN in these models has been shown to significantly improve motor function and reduce neurodegeneration in the substantia nigra, a brain region critically affected in PD. mdpi.com These findings indicate that XN may protect dopaminergic neurons and mitigate the loss of dopaminergic terminals. mdpi.com XN's strong antioxidant properties are considered critical in neutralizing reactive oxygen species (ROS) and protecting these neurons from oxidative damage in the context of PD. mdpi.com

Studies exploring XN's role in treating ALS, particularly using rodent models with mutations in the SOD1 gene (a common genetic cause of ALS), have shown promise in enhancing motor neuron survival and delaying disease progression. mdpi.com

Effects on Vascular Pathologies in Animal Models (e.g., Neointima Formation)

Studies in animal models have investigated the effects of this compound on vascular pathologies, such as neointima formation. Neointima formation is a process involving vascular smooth muscle cell (VSMC) proliferation and migration, which contributes to the narrowing of arterial lumens following vessel injury. acs.org

In a mouse femoral artery cuff model, which is an animal model used to examine vessel responses to injury relevant for restenosis, XN significantly reduced neointima formation. acs.orgnih.govacs.org This model involves placing a cuff around the femoral artery, leading to predictable neointima formation over a specific period. acs.org Local application of XN dissolved in F-127 gel around the femoral artery significantly attenuated the cuff-induced restenosis compared to sham-operated vessels. acs.org

Prior in vitro studies supporting these in vivo findings demonstrated that XN can inhibit platelet-derived growth factor (PDGF)-BB-induced VSMC proliferation and migration. nih.govacs.org Specifically, XN inhibited PDGF-BB-induced VSMC proliferation in a concentration-dependent manner and potently suppressed PDGF-BB-induced VSMC migration in a wound-healing assay. acs.orgnih.govacs.org This novel activity suggests XN as a candidate for further studies addressing its potential therapeutic application to counteract vascular proliferative disease. nih.govacs.org

Modulation of Gut Microbiota in Animal Models

Research in animal models has explored this compound's ability to modulate the gut microbiota. Studies have shown that XN can significantly regulate the composition and abundance of gut microbiota. mdpi.comnih.gov

In a murine model of Alzheimer's disease (APP/PS1 mice), oral treatment with XN was found to significantly regulate the gut microbiota composition and abundance. mdpi.comnih.gov Differential microflora Gammaproteobacteria were significantly enriched in APP/PS1 mice treated with XN. mdpi.comnih.gov Nodosilineaceae and Rikenellaceae were identified as potential specific microflora modulated by XN in this model. mdpi.com

In a rat model for ulcerative colitis, intraperitoneal administration of XN demonstrated effectiveness in modulating the gut microbiota community structure. mdpi.com This modulation involved favoring the enrichment of anti-inflammatory taxa while concurrently reducing the presence of pro-inflammatory taxa within the intestinal lumen. mdpi.com Some of these anti-inflammatory taxa are known producers of beneficial compounds like short-chain fatty acids (SCFAs) and flavonoid metabolites, which may further contribute to modulating pro-inflammatory cytokines in the intestinal mucosa. mdpi.com

Furthermore, studies in diet-induced obese mice suggest that XN requires the intestinal microbiota to mediate its benefits on glucose metabolism. researchgate.net XN supplementation in conventional mice decreased plasma insulin concentrations and improved insulin resistance, but this effect was not observed in germ-free mice. researchgate.net Analysis of fecal samples suggested that XN supplementation changes microbial composition and significantly alters the predicted functional capacity of the intestinal microbiota. researchgate.net The intestinal microbiota also metabolizes XN into bioactive compounds, including dihydrothis compound. researchgate.net

Mechanistic Bioavailability and Metabolism Research in Animal Models

Research in animal models has provided insights into the mechanistic bioavailability and metabolism of this compound. Studies have shown that XN generally presents low bioavailability in animals. researchgate.netmdpi.com

Following oral administration of XN to rats, a significant portion of the phenolic compound appeared unchanged in the feces, indicating poor bioavailability. mdpi.com In one study, after oral administration of XN (50 mg/kg body weight) to male rats, the parent compound appeared in plasma mainly as two mono-glucuronides, reaching maximum concentrations after 4 hours. researchgate.netmdpi.com

Studies investigating plasma total XN (sum of free compound and conjugated metabolites) recovery over 96 hours after oral administration at different doses (1.86, 5.64, and 16.9 mg/kg body weight) showed recoveries of 33%, 13%, and 11%, respectively. researchgate.netmdpi.com Another study using higher doses (40, 100, and 200 mg XN/kg body weight) confirmed that the absolute bioavailability was low, ranging from 1.16% to 0.53%. researchgate.netmdpi.com

XN and its metabolites are found in the free form or as conjugates, primarily glucuronides and sulfates. nih.gov In vitro and animal studies have established that XN can be non-enzymatically converted into its isomer, isothis compound (B16456) (IX), and enzymatically into 6- and 8-prenylnaringenin (B1664708) (6PN and 8PN). nih.gov The conversion of IX into 8PN can be mediated by hepatic enzymes or by gut microflora enzymes. nih.gov

Plasma concentrations of XN and its metabolites are predominantly in the form of O-glucuronides, accounting for over 90% of the total free and conjugated forms in plasma in some studies. acs.org O-sulfates were not detected in one such study. acs.org

Xanthohumol Derivatives and Analogues Research

Chemical Synthesis of Xanthohumol (B1683332) Derivatives

The chemical synthesis of this compound derivatives involves various strategies to modify the core chalcone (B49325) structure. These methods allow for the introduction of specific functional groups and alterations to the existing substituents, leading to novel compounds with potentially altered biological profiles.

Semi-synthesis Approaches

Semi-synthesis utilizes naturally occurring compounds, such as this compound or other hop flavonoids, as starting materials for chemical modifications. This approach leverages the complex structures already present in nature, reducing the need for total synthesis. For instance, this compound has been used as an educt for the semi-synthesis of pyranochalcones and flavonoids, including this compound C, often employing methods like cyclodehydrogenation reactions, sometimes assisted by microwaves to reduce reaction times nih.gov. Another approach involves using naringenin, an easily accessible flavanone (B1672756), as a starting material for the semi-synthesis of this compound and its derivatives rsc.orgrsc.orggoogle.com. This multi-step process typically involves acylating hydroxyl groups, followed by alkylation and conversion of the flavanone moiety into a chalcone structure rsc.orggoogle.com. The introduction of the prenyl side chain can be achieved through reactions like the Mitsunobu reaction followed by a Claisen rearrangement rsc.orgacs.orggoogle.com.

Introduction of Specific Functional Groups and Structural Modifications

The introduction of specific functional groups and structural modifications to the this compound scaffold is a key strategy in developing derivatives with improved properties. Modifications can be made to the A and B rings, as well as the α,β-unsaturated ketone linker. Examples of modifications include the introduction of halogens, nitro groups, or methoxy (B1213986) groups on the phenyl rings to evaluate their impact on antiangiogenic activity unipi.itresearchgate.net. Williamson, Mannich, Reimer-Tiemann, and Schiff base reactions have been employed to synthesize novel this compound derivatives with evaluated cytotoxic activity against various cancer cell lines nih.govdntb.gov.uaresearchgate.net. Acylation of hydroxyl groups on this compound has also been explored, leading to mono- and diacyl derivatives with varying antiproliferative activities researchgate.netresearchgate.net. Cyclization of the prenyl group is another significant modification that can lead to the formation of compounds like isothis compound (B16456) and this compound C, which exhibit different biological activities compared to this compound mdpi.comnih.govnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogues influence their biological activities. These studies help identify key structural features responsible for specific effects and guide the rational design of more potent or selective compounds.

Impact of Prenyl Group Modification on Biological Activity

The prenyl group is considered a significant contributor to the diverse biological activities of this compound, enhancing its lipophilicity and potentially its interaction with biological membranes and proteins mdpi.comnih.govresearchgate.net. Prenylation of flavonoids is known to enhance various activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects nih.govresearchgate.net. The prenyl side chain may increase the binding affinity of flavonoids to P-glycoprotein, potentially improving biological activity, including anticancer properties nih.govresearchgate.net. However, the lipophilic nature conferred by the prenyl group can also negatively impact water solubility and bioavailability nih.govresearchgate.net. SAR studies on this compound analogues have shown that while the prenyl group is often important for activity, it may not be strictly necessary for all effects, such as cytotoxicity towards certain cancer cell lines acs.orgnih.gov. Modifications or cyclization of the prenyl group can lead to derivatives with altered or even enhanced activities compared to the parent compound nih.govmdpi.com.

Role of Specific Substituents on Mechanistic Efficacy

The presence and position of specific substituents on the this compound scaffold play a critical role in its mechanistic efficacy. The α,β-unsaturated ketone group is important for this compound's biological activity mdpi.com. Modifications to the phenolic hydroxyl groups and the α,β-unsaturated carbonyl system can influence activity researchgate.net. Studies on synthetic analogues have investigated the impact of substituting the phenolic group on the B-ring with various electron-withdrawing or electron-donating groups unipi.itresearchgate.netacs.orgnih.gov. For example, introducing electron-withdrawing groups, particularly at the meta-position, was favored for cytotoxicity in one study acs.orgnih.gov. Methylation of phenoxyl groups has also been shown to improve potency in some cases acs.orgnih.gov. The incorporation of specific substituents can affect interactions with molecular targets, such as enzymes involved in detoxification or signaling pathways like NF-κB mdpi.comacs.org. SAR studies have indicated that the type and position of substituents can significantly impact activities like antiangiogenesis, cell proliferation inhibition, and the induction of apoptosis unipi.itresearchgate.netmdpi.comrsc.org.

Biological Activity Evaluation of this compound Derivatives in Preclinical Models

The biological activity of this compound derivatives and analogues is extensively evaluated in preclinical models, primarily using in vitro cell-based assays and in vivo animal models. These studies aim to assess their potential therapeutic effects, understand their mechanisms of action, and identify promising candidates for further development.

In vitro studies utilize various human and animal cancer cell lines, as well as other relevant cell types, to evaluate activities such as cytotoxicity, antiproliferative effects, induction of apoptosis, inhibition of migration and invasion, and antiangiogenic properties frontiersin.orgmdpi.comunipi.itnih.govdntb.gov.uaresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net. For example, this compound derivatives have been tested against breast cancer (MDA-MB-231, MCF-7), colon cancer (HT-29, HCT-15), prostate cancer (PC-3), leukemia/lymphoma, hepatocellular carcinoma, and glioblastoma cell lines frontiersin.orgmdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net. These studies often involve determining half-maximal inhibitory concentration (IC50) values to quantify the potency of the derivatives frontiersin.orgnih.govresearchgate.netresearchgate.net. Assays like wound-healing and transwell assays are used to assess the impact on cell migration and invasion nih.govdntb.gov.uaresearchgate.net. Evaluation of apoptosis induction often involves analyzing markers such as Bax/Bcl-2 ratio and caspase activation nih.govdntb.gov.ua.

Preclinical in vivo studies, often conducted in rodent models, provide insights into the efficacy of this compound derivatives in a more complex biological system. These models can assess the effects on tumor growth, angiogenesis, and other disease-relevant endpoints mdpi.comptbioch.edu.plresearchgate.net. For example, studies have investigated the effects of this compound and its derivatives on tumor growth in xenograft models mdpi.com. Research also explores their impact on metabolic disorders, inflammation, and neuroprotection in animal models mdpi.comptbioch.edu.plresearchgate.net. These in vivo studies complement the in vitro findings and are essential for translating promising results towards potential clinical applications.

Enhanced Cytotoxicity against Cancer Cell Lines

Studies have explored the synthesis and evaluation of numerous this compound derivatives and analogues to identify structures with superior cytotoxic activity against a range of cancer cell lines. This research involves modifying the chemical structure of this compound and assessing the impact of these modifications on the ability of the resulting compounds to inhibit cancer cell growth and induce cell death.

For instance, a study involving the synthesis of 43 this compound analogues identified compound 13n as exhibiting higher cytotoxicity towards HeLa cells (cervical cancer) compared to this compound itself, with an IC₅₀ value of 1.4 µM acs.org. Structure-activity relationship studies from this research indicated that the prenyl group, characteristic of this compound, is not essential for cytotoxicity, and the introduction of electron-withdrawing groups, particularly at the meta-position, can enhance potency. Methylation of phenoxyl groups was also observed to generally improve potency acs.orgnih.govfigshare.com.

Another study investigated eight semi-synthetic this compound derivatives and evaluated their in vitro cytotoxic activity against five human cancer cell lines: MDA-MB-231 (breast cancer), MCF-7 (breast cancer), CNE-2Z (nasopharyngeal carcinoma), SMMC-7721 (hepatocellular carcinoma), and H1975 (non-small cell lung cancer). Compound 8, a derivative identified as 2-((E)-2,4-dihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-methoxy-3-(3-methylbut-2-en-1-yl)benzylidene)hydrazine-1-carboximidamide, demonstrated the most potent cytotoxic activity across these cell lines, with IC₅₀ values ranging from 4.87 to 14.35 µM. This compound also inhibited the migration and invasion of MDA-MB-231 cells and induced apoptosis researchgate.net.

Research on non-estrogenic this compound derivatives, such as dihydrothis compound (DXN) and tetrahydrothis compound (B13411204) (TXN), has shown improved antiproliferative activity compared to this compound in colon carcinoma (HCT116, HT29) and hepatocellular carcinoma (HepG2, Huh7) cell lines. DXN and TXN are not metabolized into the potent phytoestrogen 8-prenylnaringenin (B1664708), which is a concern with this compound nih.govresearchgate.net. For most cell types tested, DXN and TXN were slightly more potent than this compound nih.gov. All three compounds induced extensive apoptosis in these carcinoma cell lines nih.govresearchgate.net. TXN specifically induced G₀/G₁ cell cycle arrest in the HT29 colon carcinoma cell line nih.govresearchgate.net.

Biotinylated this compound derivatives have also been explored for their antiproliferative activity against breast cancer cell lines (4T1 and MCF-7) and liver cancer cells (HepG2). Double biotinylated this compound showed slightly higher antiproliferative activity than unmodified this compound against the tested breast cancer cells. It was the most effective in inhibiting cell growth in 4T1 and MCF-7 cell lines, with IC₅₀ values of 5.35 ± 1.5 µM and 8.03 ± 0.53 µM, respectively. It also had a greater effect on HepG2 cells (IC₅₀ = 17.37 ± 5.1 µM) compared to this compound (IC₅₀ = 21.5 ± 2.7 µM) and single biotinylated this compound (IC₅₀ = 22.1 ± 3.9 µM) frontierspartnerships.org.

Studies on canine lymphoma and leukemia cell lines (CLBL-1, CLB70, and GL-1) have also investigated the effects of this compound and its natural and semisynthetic derivatives. These studies found that this compound and several derivatives displayed concentration-dependent cytotoxicity, with some compounds showing IC₅₀ values in the low micromolar range (0.5 to 8 µM). The compounds induced apoptosis in these canine cancer cell lines mdpi.com.

Here is a table summarizing some of the cytotoxicity data for this compound and its derivatives:

CompoundCell LineIC₅₀ (µM)Reference
This compound (XN)HeLaNot specified acs.org
Compound 13n (this compound analogue)HeLa1.4 acs.org
This compound (XN)HCT116Not specified nih.govresearchgate.net
Dihydrothis compound (DXN)HCT116Slightly lower nih.govresearchgate.net
Tetrahydrothis compound (TXN)HCT116Slightly lower nih.govresearchgate.net
This compound (XN)HT29Higher than HCT116 nih.govresearchgate.net
Dihydrothis compound (DXN)HT29Slightly lower nih.govresearchgate.net
Tetrahydrothis compound (TXN)HT29Slightly lower nih.govresearchgate.net
This compound (XN)HepG221.5 ± 2.7 frontierspartnerships.org
Single biotinylated this compoundHepG222.1 ± 3.9 frontierspartnerships.org
Double biotinylated this compoundHepG217.37 ± 5.1 frontierspartnerships.org
Double biotinylated this compound4T15.35 ± 1.5 frontierspartnerships.org
Double biotinylated this compoundMCF-78.03 ± 0.53 frontierspartnerships.org
Compound 8 (this compound derivative)MDA-MB-2314.87 researchgate.net
Compound 8 (this compound derivative)MCF-714.35 researchgate.net
Compound 8 (this compound derivative)CNE-2ZNot specified researchgate.net
Compound 8 (this compound derivative)SMMC-7721Not specified researchgate.net
Compound 8 (this compound derivative)H1975Not specified researchgate.net
This compound (1)CLBL-1Low micromolar mdpi.com
This compound derivative (e.g., compound 3, 5 from mdpi.com)CLBL-1Low micromolar mdpi.com
This compound (1)CLB70Low micromolar mdpi.com
This compound derivative (e.g., compound 3, 5 from mdpi.com)CLB70Low micromolar mdpi.com
This compound (1)GL-1Higher than CLBL-1/CLB70 mdpi.com
This compound derivative (e.g., compound 3, 5 from mdpi.com)GL-1Low micromolar mdpi.com

*Specific IC₅₀ values for this compound in HeLa, HCT116, HT29, and canine cell lines were described qualitatively in the search results but precise numerical values were not always provided for direct comparison in the snippets. Compound 8's IC50 values for CNE-2Z, SMMC-7721, and H1975 were within the 4.87-14.35 µM range but specific values for each cell line were not detailed in the snippet.

Modulation of Specific Molecular Targets (e.g., Aldose Reductase, Thioredoxin Reductase)

Beyond general cytotoxicity, research has focused on the ability of this compound derivatives and analogues to modulate specific molecular targets involved in cancer progression and other diseases. Two notable targets are Aldose Reductase (AR) and Thioredoxin Reductase (TrxR).

Aldo-keto reductases (AKRs), including AKR1B1 (Aldose Reductase) and AKR1B10, are enzymes that have been identified as pharmacological targets in the context of diabetic complications (AKR1B1) and cancer therapy (AKR1B10). nih.govresearchgate.netmdpi.com Studies have shown that this compound, isothis compound (IX), and 8-prenylnaringenin (8-PN), a derivative and a metabolite of this compound respectively, are potent inhibitors of human AKR1B1 and AKR1B10. nih.govresearchgate.netmdpi.com Specifically, they act as uncompetitive, tight-binding inhibitors. nih.govresearchgate.net The inhibition constants (Kᵢ) reported for this compound, isothis compound, and 8-prenylnaringenin against human AKR1B1 were 15.08 µM, 0.34 µM, and 0.71 µM, respectively. nih.govresearchgate.net Against human AKR1B10, the Kᵢ values were 20.11 µM, 2.25 µM, and 1.95 µM, respectively. nih.govresearchgate.net These findings suggest that these hop-derived compounds, including this compound and its related structures, can effectively inhibit key enzymes in the aldo-keto reductase superfamily. nih.govresearchgate.net

The thioredoxin system, comprising thioredoxin reductase (TrxR) and thioredoxin (Trx), plays a crucial role in maintaining cellular redox homeostasis and is often upregulated in cancer cells, contributing to tumor progression and drug resistance. researchgate.netindexcopernicus.com Inhibiting TrxR has emerged as a strategy for selectively targeting cancer cells. researchgate.net Research has explored this compound and its analogues as potential TrxR inhibitors.

The same study that identified compound 13n as a potent cytotoxic agent also investigated its mechanism of action, revealing that it selectively inhibits TrxR. acs.orgnih.govfigshare.com This inhibition leads to the induction of reactive oxygen species (ROS) and apoptosis in HeLa cells. acs.orgnih.govfigshare.com Cells overexpressing TrxR were found to be resistant to compound 13n, while knockdown of TrxR sensitized cells to its treatment, highlighting the physiological significance of TrxR as a target for this analogue. acs.orgnih.govfigshare.com Molecular docking studies have been conducted to understand the interaction between this compound derivatives and TrxR, identifying key amino acids in the active site cavity responsible for essential interactions. indexcopernicus.com

While the search results primarily highlighted the inhibition of AKR1B1, AKR1B10, and TrxR by this compound and its derivatives/metabolites, other molecular targets have also been investigated in the broader context of this compound's anticancer activity, although detailed information specifically on derivatives modulating these targets was less prominent in the provided snippets. These include the modulation of signaling pathways like NF-κB, Akt, mTOR, and STAT3, and the induction of apoptosis through mechanisms involving Bax, PARP, and caspases. mdpi.commdpi.comnih.gov Some studies also suggest effects on drug efflux transporters like MDR1 and MRPs, potentially decreasing drug resistance. mdpi.com

Here is a table summarizing the inhibition data for Aldose Reductase and AKR1B10 by this compound and related compounds:

CompoundTarget EnzymeInhibition TypeKᵢ (µM)Reference
This compound (XN)AKR1B1Uncompetitive15.08 nih.govresearchgate.net
Isothis compound (IX)AKR1B1Uncompetitive0.34 nih.govresearchgate.net
8-Prenylnaringenin (8-PN)AKR1B1Uncompetitive0.71 nih.govresearchgate.net
This compound (XN)AKR1B10Uncompetitive20.11 nih.govresearchgate.net
Isothis compound (IX)AKR1B10Uncompetitive2.25 nih.govresearchgate.net
8-Prenylnaringenin (8-PN)AKR1B10Uncompetitive1.95 nih.govresearchgate.net

Analytical Methodologies for Xanthohumol Quantification and Characterization in Research

Chromatographic Techniques for Xanthohumol (B1683332) and Metabolite Analysis

Chromatographic methods are widely used for the separation, identification, and quantification of this compound and its related compounds from complex samples.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Diode Array Detection (DAD))

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. When coupled with a Diode Array Detector (DAD), HPLC allows for the detection and quantification of XN based on its characteristic UV-Vis absorption spectrum. This approach provides both retention time and spectral information, aiding in compound identification and purity assessment.

HPLC-DAD methods have been developed and validated for the determination of XN in various samples, including hops, food supplements, and beers. mdpi.comnih.govresearchgate.netnih.gov These methods typically utilize reversed-phase C18 columns and gradient elution with mobile phases consisting of water and organic solvents, often acidified with formic acid. mdpi.com Quantification is commonly performed using external standards and calibration curves based on the absorbance at a specific wavelength, such as 370 nm. mdpi.comresearchgate.netresearchgate.net

Validation parameters for HPLC-DAD methods applied to XN analysis have demonstrated good linearity, sensitivity, precision, accuracy, and recovery. mdpi.comnih.govresearchgate.nete-jkfn.org For instance, a validated HPLC-DAD method for XN in hop extract showed acceptable linearity (R² close to 1), recovery ranging from 96.76% to 101.30% with low relative standard deviation (RSD), and repeatability and reproducibility RSD values below 5%. e-jkfn.org Another study reported an acceptable linearity (r² 0.9999), adequate recovery (>90%), and good sensitivity (LOD 16 µg/L) for an HPLC-DAD method used for XN in hops, food supplements, and beers. mdpi.comnih.govresearchgate.net

HPLC-DAD is also used in the purification of this compound from extracts, where the purity of isolated XN can be assayed by HPLC. researchgate.netulisboa.pt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique offering enhanced sensitivity and selectivity for the analysis of this compound and its metabolites, particularly in complex matrices or when analyzing minor components. researchgate.netnih.gov LC-MS/MS couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry.

LC-MS/MS is frequently used as a confirmatory technique for the identification of XN initially detected by HPLC-DAD. mdpi.comnih.govresearchgate.netnih.gov It is also essential for the analysis of this compound metabolites in biological samples, such as plasma and feces, providing detailed structural information through tandem mass spectrometry (MS/MS). nih.govnih.govnih.gov

Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for this compound analysis, often operated in both positive and negative ion modes to obtain comprehensive information about the molecular weight and fragmentation patterns of XN and its metabolites. mdpi.comnih.govresearchgate.netnih.govnih.govnih.govnih.govresearchgate.net Multiple reaction monitoring (MRM) mode in triple-quadrupole mass spectrometers is employed for sensitive and quantitative analysis of specific compounds. nih.govacs.org

Studies utilizing LC-MS/MS have identified various phase I and phase II metabolites of this compound in in vivo biotransformation studies. nih.gov LC-MS/MS methods have also been developed for the simultaneous detection and quantification of XN and other hop-derived bitter compounds in beer. acs.org

Spectrometric Methods (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry, particularly with electrospray ionization (ESI), plays a crucial role in the characterization and identification of this compound and its metabolites. ESI is a soft ionization technique suitable for analyzing polar molecules like flavonoids. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are used to determine the molecular weight and structural information of XN and its metabolites. researchgate.netnih.govnih.govnih.govresearchgate.net By analyzing the fragmentation patterns produced during MS/MS, researchers can elucidate the structures of unknown metabolites and confirm the identity of known compounds. researchgate.netnih.govresearchgate.net Both positive and negative ESI modes are often utilized to provide complementary information. nih.govnih.gov

Spectrometric methods, including those coupled with chromatography, are vital for understanding the biotransformation pathways of this compound in biological systems. nih.govnih.govnih.gov

Other Analytical Techniques (e.g., Thin-Layer Chromatography with Densitometric Detection)

While HPLC and LC-MS are widely used, other analytical techniques also contribute to the analysis of this compound. Thin-Layer Chromatography (TLC) with densitometric detection is one such method.

TLC with densitometric detection offers a rapid and cost-effective approach for the qualitative and quantitative analysis of this compound, particularly for quality control and stability testing of products containing XN, such as dietary supplements and cosmetics. mdpi.comresearchgate.netresearchgate.netdntb.gov.uamdpi.com This method involves separating compounds on a TLC plate and then quantifying them by measuring the absorbance of the spots using a densitometer. mdpi.comresearchgate.netmdpi.com

Validated TLC-densitometric methods for this compound have demonstrated acceptable linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comresearchgate.netresearchgate.net For example, a validated TLC method for XN used a mobile phase of toluene, 1,4-dioxane, and glacial acetic acid (37:10:1.5 v/v/v) and TLC silica (B1680970) gel 60 F254 plates, showing a correlation coefficient (r) of 0.9987 for linearity, LOD of 3.82 ng/spot, and LOQ of 11.57 ng/spot. mdpi.comresearchgate.net

Optimization of Sample Preparation and Extraction Procedures for Research Samples

Effective sample preparation and extraction are crucial steps in the analysis of this compound from various matrices, as they directly impact the accuracy and sensitivity of the analytical methods. The choice of extraction method depends on the sample matrix (e.g., hops, beer, biological fluids) and the target analytes (XN and/or its metabolites).

Various extraction techniques have been employed for this compound, including ultrasound-assisted extraction, magnetic dispersive extraction, and solid-liquid extraction. researchgate.netmdpi.comnih.govlignicoat.eu Solvents commonly used for XN extraction include methanol, ethanol, ethyl acetate, propanol, acetone, and mixtures with water. researchgate.netmdpi.comnih.govlignicoat.eu The optimization of extraction parameters such as solvent type, solvent concentration, temperature, time, and solid-to-liquid ratio is essential to maximize the extraction yield of this compound while minimizing the co-extraction of interfering compounds. mdpi.comnih.govlignicoat.eu

For instance, studies on the extraction of XN from spent hops have investigated the impact of different solvents and the addition of water on recovery. mdpi.com Optimized magnetic dispersive extraction using iron oxide nanoparticles has been explored for purifying spent hop extracts to obtain pure this compound. mdpi.com Physical (freeze-thaw, ultrasound, microwave), chemical (acid and base hydrolysis), and enzymatic pretreatments of spent hops have also been evaluated to enhance XN extraction yields. nih.gov Mild extraction conditions are often preferred due to the thermal sensitivity of this compound, which can isomerize to isothis compound (B16456) at elevated temperatures. nih.gov

Sample preparation for LC-MS/MS analysis of this compound and its metabolites in biological fluids like plasma often involves protein precipitation followed by extraction with organic solvents. nih.govresearchgate.net

Method Validation and Quality Control in Research Settings

Method validation and quality control are indispensable to ensure the reliability, accuracy, and precision of analytical results for this compound quantification and characterization in research. Validation confirms that an analytical method is suitable for its intended purpose.

Validation parameters typically assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. mdpi.comnih.govresearchgate.netnih.gove-jkfn.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netturkjps.orgnih.gov These parameters are evaluated according to established guidelines, such as those from the International Conference on Harmonization (ICH). e-jkfn.orgmdpi.comresearchgate.netturkjps.orgnih.gov

Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Accuracy is determined by measuring the recovery of known amounts of analyte added to blank samples. Precision is evaluated by analyzing replicate samples to assess the variability of the results. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. Robustness refers to the method's ability to remain unaffected by small variations in method parameters.

Quality control procedures involve the regular analysis of quality control samples with known concentrations of this compound to monitor the performance of the analytical system over time and ensure the validity of the results. turkjps.orgnih.gov

Detailed research findings from method validation studies provide crucial data on the performance characteristics of different analytical techniques used for this compound analysis.

Interactive Data Table: Summary of Validation Parameters for Selected Analytical Methods

MethodSample MatrixLinearity (Range)LODLOQAccuracy (% Recovery)Precision (% RSD)Citation
HPLC-DADHops, Food Supplements, Beersr² 0.999916 µg/L->90%- mdpi.comnih.govresearchgate.netnih.gov
HPLC-DADHop ExtractR² close to 10.26 μg/mL0.80 μg/mL96.76-101.30%Repeatability: 0.32-0.85%, Reproducibility: 0.18-0.70% e-jkfn.org
TLC-DensitometryDietary Supplements, Cosmeticsr 0.99873.82 ng/spot11.57 ng/spot~100%<2.20% mdpi.comresearchgate.net
UV-Vis SpectrophotometryBulk and Solid Lipid NanoparticlesR² 0.9981 (2-12 μg/mL)0.77 μg/mL2.36 μg/mL99.3-100.1%<2% turkjps.orgnih.gov
RP-HPLC (Rat Plasma)Rat PlasmaR² 0.9996 (50-250 ng/mL)8.49 ng/mL25.73 ng/mL>95%<2% researchgate.net

Note: "-" indicates that the specific parameter value was not explicitly mentioned in the provided snippets for that method and matrix.

Detailed Research Findings:

Research has shown that the concentration of this compound can vary significantly depending on the sample matrix. For instance, concentrations of XN in hop flowers and food supplements were found to be in the range of 0.106 to 12.7 mg/g, while in beer, the concentrations ranged between 0.028 and 0.062 mg/L. mdpi.comnih.govresearchgate.netnih.gov The extraction process of hop products also impacts the amount of this compound, with ethanolic extracts showing higher XN content compared to pellets and supercritical CO2 extracts. researchgate.netnih.gov

Future Research Directions and Unresolved Questions in Xanthohumol Studies

Elucidating Novel Molecular Targets and Mechanistic Pathways

While research has identified several molecular targets and pathways modulated by xanthohumol (B1683332), a comprehensive understanding of its intricate mechanisms of action is still evolving. Future studies should aim to identify novel molecular targets beyond those currently established, such as NF-κB, PI3K/Akt, and MAPK signaling pathways, which are known to be influenced by XN pcom.edu. Elucidating these novel targets and the downstream signaling cascades they influence will provide deeper insights into how this compound exerts its various biological effects. For instance, research into its neuroprotective properties is analyzing its effects at a molecular level, including signal transduction and metabolism mdpi.com. Further studies could aim to identify additional molecular pathways contributing to specific effects, such as the anti-fibrogenic effect observed in hepatic stellate cells frontiersin.org. Understanding the interplay between different pathways and how this compound selectively modulates them in various cell types and disease states is crucial for developing targeted therapies.

Addressing Bioavailability and Pharmacokinetic Challenges through Mechanistic Research

A significant hurdle in translating the promising preclinical results of this compound into effective clinical applications is its limited bioavailability, rapid metabolism, and low systemic absorption pcom.edumdpi.com. Mechanistic research is essential to understand the factors contributing to these pharmacokinetic limitations and to develop strategies to overcome them. Studies have shown that this compound exhibits poor water solubility, which impairs its absorption in the gastrointestinal tract mdpi.com. Furthermore, it undergoes extensive biotransformation in the liver and intestines, leading to the formation of various metabolites with potentially different bioactivities and pharmacokinetic profiles mdpi.commdpi.com. Future research should focus on the mechanisms of intestinal absorption, efflux transporters involved in limiting its uptake, and the specific enzymes responsible for its rapid metabolism. Understanding these mechanisms at a molecular level will inform the development of improved delivery systems and formulations, such as nanoparticle-based approaches, cyclodextrin (B1172386) complexes, or micellar formulations, which have shown promise in enhancing solubility and bioavailability in experimental models pcom.edumdpi.commdpi.com. Research into chemical structure modification and optimization of physical and chemical properties may also improve bioavailability frontiersin.orgdovepress.com.

Development of Advanced Preclinical Models for Deeper Mechanistic Insight

The majority of existing research on this compound's mechanisms of action has been conducted using in vitro cell line studies and simple animal models frontiersin.orgresearchgate.net. To gain a more comprehensive and physiologically relevant understanding of its effects, there is a need for the development and utilization of more advanced preclinical models. This includes using complex 3D cell culture models that better mimic the in vivo tissue microenvironment, as well as more sophisticated animal models that accurately reflect human disease pathogenesis. For example, while studies in rodent models of neurodegenerative diseases have shown promise, the pharmacokinetics of XN in the human brain remain to be fully elucidated, highlighting the need for more relevant models mdpi.com. Advanced models could also help in investigating the long-term cellular and molecular effects of this compound and its interactions within complex biological systems. The use of these models will allow for a more accurate assessment of this compound's efficacy, target engagement, and mechanistic pathways in a context that is more predictive of human responses.

Exploration of Synergistic Effects with Other Research Compounds or Modalities

Given the complex nature of many diseases, exploring the potential synergistic effects of this compound in combination with other research compounds or therapeutic modalities is a critical area for future investigation. Research has already begun to explore the synergistic effects of this compound with other compounds, such as niflumic acid in cancer cell proliferation studies mdpi.comnih.gov and ursolic acid in prostate cancer models aacrjournals.org. Future studies could investigate combinations with conventional therapeutic agents, other natural compounds, or even physical modalities like radiation or hyperthermia. Understanding the mechanisms underlying these synergistic interactions, including how this compound might enhance the efficacy or reduce the toxicity of other treatments, could lead to the development of more effective combination therapies. This requires detailed mechanistic studies to identify the specific pathways and targets involved in these synergistic effects.

Role of this compound in Modulating Microbiome-Host Interactions (Mechanistic Studies)

Emerging research suggests a significant interplay between this compound, the gut microbiome, and host health nih.govresearchgate.netmdpi.comnih.gov. Future mechanistic studies should delve deeper into how this compound modulates the composition and function of the gut microbiota and how these changes, in turn, influence its biological effects on the host. Studies indicate that this compound can alter the composition of gut microbes and that the gut microbiome is required for some of its benefits, such as improved glucose metabolism researchgate.netnih.gov. Research is needed to identify the specific microbial species involved in the metabolism of this compound and its conversion into bioactive metabolites, such as dihydrothis compound mdpi.comresearchgate.netnih.gov. Furthermore, understanding how this compound and its metabolites interact with microbial enzymes and signaling pathways, and how these interactions impact host physiological processes, such as inflammation, metabolism, and immune function, is crucial. This area of research holds potential for developing this compound as a microbiome-targeted therapeutic agent nih.govmdpi.com.

Investigating Long-term Cellular and Molecular Effects in Preclinical Settings

While many studies have focused on the short-term effects of this compound, there is a notable gap in the understanding of its long-term cellular and molecular consequences in preclinical settings researchgate.net. Future research should investigate the effects of prolonged exposure to this compound on cellular processes, gene expression profiles, epigenetic modifications, and protein stability. These studies are essential to determine the sustained impact of this compound on cellular function and to identify any potential adaptive responses or long-term alterations that could influence its therapeutic efficacy or safety. Long-term preclinical studies using relevant animal models are necessary to assess the cumulative effects of this compound and its metabolites on various organ systems and disease progression over extended periods.

Applications in Synthetic Biology and Biotechnology for Production and Derivatization

The potential of synthetic biology and biotechnology approaches for the sustainable and efficient production of this compound and its derivatives is a promising area for future research nih.govnih.govbiotechrep.irantheia.biomdpi.com. Traditional extraction methods from hops can be limited by yield and cost frontiersin.orgresearchgate.net. Synthetic biology offers the possibility of engineering microorganisms, such as yeast or bacteria, to produce this compound and novel prenylated flavonoids through optimized biosynthetic pathways nih.govnih.gov. Future research should focus on developing robust microbial cell factories for high-yield production, exploring novel enzymatic routes for synthesis, and engineering enzymes for the creation of this compound derivatives with improved bioavailability, potency, or targeted activity. Biotechnology can also play a role in developing innovative biocatalytic processes for the regioselective modification of this compound, leading to a diverse library of analogs for structure-activity relationship studies and the identification of compounds with enhanced therapeutic properties.

Q & A

Q. What are the primary molecular mechanisms underlying xanthohumol's anti-inflammatory effects?

this compound reduces inflammation by modulating key signaling pathways, such as suppressing NF-κB activation and inhibiting pro-inflammatory cytokines (e.g., IL-6, TNF-α). Methodologically, these effects are validated through in vitro assays (e.g., ELISA for cytokine quantification) and in vivo models like adjuvant-induced arthritis in rats, where micellar this compound demonstrates enhanced bioavailability and efficacy compared to native forms .

Q. How does this compound exert its anticancer activity at the cellular level?

this compound induces apoptosis and cell cycle arrest by downregulating hexokinase II (HK2), suppressing glycolysis, and activating mitochondrial apoptosis pathways (e.g., cytochrome C release, Bax/Bcl-2 modulation). Experimental validation involves flow cytometry for apoptosis detection, immunoblotting for apoptosis-related proteins (e.g., cleaved caspase-3), and glucose/lactate assays to quantify glycolytic inhibition in colorectal cancer (CRC) cells .

Q. What methodologies are used to assess this compound's bioavailability and stability?

Stability studies employ HPLC for quantification under controlled storage conditions (e.g., inert packaging at <5°C). Bioavailability enhancement strategies include micellization, which improves solubility and absorption, as demonstrated in rodent models using pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy between in vitro and in vivo models?

Discrepancies arise from differences in metabolism, bioavailability, and species-specific responses. For example, while this compound inhibits cholesteryl ester transfer protein (CETP) and reduces atherosclerosis in CETP-transgenic mice, these effects are absent in wild-type mice. Methodological solutions include using transgenic models that mimic human physiology and incorporating pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolic variations .

Q. What experimental approaches validate this compound's role in neuroprotection?

Neuroprotective effects are assessed via in vitro models of oxidative stress (e.g., hydrogen peroxide-induced neuronal damage) and in vivo cognitive flexibility tests in mice. Mechanistic insights include this compound's ability to scavenge reactive oxygen species (ROS) and modulate AMPK-SIRT3 pathways, validated through ROS detection assays and Western blotting .

Q. How does this compound interact with epigenetic regulators in cancer cells?

this compound modulates histone acetylation and DNA methylation by targeting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Chromatin immunoprecipitation (ChIP) and bisulfite sequencing are critical for mapping epigenetic changes, while siRNA knockdown experiments confirm target specificity .

Q. What strategies are recommended for optimizing this compound's antitumor efficacy in resistant cancers?

Combinatorial therapies with conventional chemotherapeutics (e.g., 5-fluorouracil) or pathway-specific inhibitors (e.g., Akt inhibitors) enhance efficacy. Dose-response studies in hepatocellular carcinoma (HCC) cells reveal synergistic effects when this compound is paired with TRAIL (TNF-related apoptosis-inducing ligand), validated via MTT assays and synergy index calculations .

Q. How can researchers evaluate this compound's impact on reverse cholesterol transport (RCT)?

RCT is assessed in CETP-transgenic mice using radiolabeled cholesterol tracers and apolipoprotein E (apoE)-enriched HDL analysis. This compound’s inhibition of CETP increases HDL cholesterol and promotes apoE-mediated cholesterol efflux, quantified via ultracentrifugation and mass spectrometry .

Q. What are the critical parameters for designing phase I clinical trials on this compound?

Key parameters include dose escalation (e.g., 24 mg/day in healthy adults), safety monitoring (e.g., liver/kidney function tests), and tolerability assessment via adverse event (AE) reporting. The XMaS trial framework provides a model for triple-masked, placebo-controlled studies with biomarker-driven endpoints .

Methodological Considerations

Q. How should researchers address this compound's light sensitivity in experimental formulations?

Light stability is maintained using amber glassware and excluding iso-alpha acids in beer/beverage matrices. HPLC with UV detection ensures quantification accuracy, while accelerated stability testing under UV exposure validates protective formulations .

Q. What in silico tools predict this compound's molecular targets for anticarcinogenic activity?

Inverse molecular docking identifies protein targets (e.g., MMP-2, MMP-9, acyl-protein thioesterase 2) linked to anticarcinogenic pathways. Validation involves comparative binding affinity assays and retrospective analysis of existing cancer databases .

Q. How do tissue-specific differences in this compound metabolism influence experimental outcomes?

Liver microsome assays and LC-MS/MS-based metabolomics identify tissue-specific metabolites (e.g., isothis compound). Species comparisons (e.g., human vs. murine CYP450 isoforms) clarify metabolic discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthohumol
Reactant of Route 2
Xanthohumol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.